Product packaging for Hexadecadien-1-ol(Cat. No.:CAS No. 71185-86-9)

Hexadecadien-1-ol

Cat. No.: B14476207
CAS No.: 71185-86-9
M. Wt: 238.41 g/mol
InChI Key: MRVZPPNOMGSFAZ-UHFFFAOYSA-N
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Description

Hexadecadien-1-ol is a useful research compound. Its molecular formula is C16H30O and its molecular weight is 238.41 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H30O B14476207 Hexadecadien-1-ol CAS No. 71185-86-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

71185-86-9

Molecular Formula

C16H30O

Molecular Weight

238.41 g/mol

IUPAC Name

hexadeca-9,13-dien-1-ol

InChI

InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h3-4,7-8,17H,2,5-6,9-16H2,1H3

InChI Key

MRVZPPNOMGSFAZ-UHFFFAOYSA-N

Canonical SMILES

CCC=CCCC=CCCCCCCCCO

Origin of Product

United States

Contextualization Within Natural Product Chemistry

Hexadecadien-1-ols are classified as long-chain fatty alcohols and are prominent examples of natural products. np-mrd.org Their structural diversity, arising from the varied positions and geometries (cis or trans) of the two double bonds, leads to a wide array of isomers with distinct biological functions.

The most famous example is bombykol (B110295), (10E,12Z)-10,12-hexadecadien-1-ol, which was the first pheromone to be chemically identified. iobc-wprs.org It was isolated from the female silk moth, Bombyx mori. iobc-wprs.org This discovery was a landmark achievement, not only in natural product chemistry but also in establishing the field of chemical ecology. iobc-wprs.org

The synthesis of various hexadecadien-1-ol isomers is a significant area of research. Chemists have developed numerous stereoselective methods to create specific isomers with high purity, which is crucial for studying their precise biological roles. pherobase.comresearchgate.net These synthetic routes often involve sophisticated chemical reactions like Wittig reactions, cross-coupling reactions, and stereoselective reductions to control the geometry of the double bonds. researchgate.net For instance, the synthesis of (11Z,13Z)-11,13-hexadecadien-1-ol has been achieved through the coupling of two (Z)-alkenyl moieties.

In nature, the biosynthesis of this compound pheromones in insects like the silkmoth involves a series of enzymatic reactions. researchgate.net These pathways typically start with common fatty acids and introduce double bonds through specific desaturase enzymes. researchgate.net

Significance in Chemical Ecology and Biological Systems Research

The primary significance of hexadecadien-1-ols in chemical ecology lies in their role as potent insect sex pheromones. ontosight.ai These chemical signals are released by one sex, typically the female, to attract the other for mating. The high specificity of these pheromones, where even slight changes in the isomeric composition can eliminate biological activity, is a key area of study.

Different isomers of hexadecadien-1-ol are utilized by various insect species. For example:

(10E, 12Z)-10,12-hexadecadien-1-ol (Bombykol) is the sex pheromone of the silk moth, Bombyx mori. iobc-wprs.org

(11Z, 13Z)-11,13-hexadecadien-1-ol is a component of the sex pheromone for the navel orangeworm, Amyelois transitella. medchemexpress.com

(4E, 6Z)-4,6-hexadecadien-1-ol has been identified as a sex pheromone component of the persimmon fruit moth, Stathmopoda masinissa. researchgate.netchesci.com

(9E, 11Z)-9,11-hexadecadien-1-ol has been identified in the pheromone blend of the pecan nut casebearer, Acrobasis nuxvorella, where its presence can either attract or suppress attraction depending on the geographic population. nih.gov

Research in this area often involves electroantennography (EAG), a technique that measures the electrical response of an insect's antenna to different chemical compounds. tandfonline.com This allows scientists to determine which specific isomers are detected by a particular species. Behavioral assays, such as wind tunnel experiments and field trapping, are then used to confirm the attractive properties of these compounds. researchgate.netnih.gov

The study of hexadecadien-1-ols and their corresponding acetates and aldehydes has practical applications in integrated pest management (IPM). ontosight.ai Synthetic versions of these pheromones are used in traps to monitor pest populations and in mating disruption strategies to control them in an environmentally friendly manner. iobc-wprs.org

Overview of Current Research Trajectories and Gaps

Stereoselective and Regioselective Synthesis Strategies for this compound

The biological function of this compound pheromones is intrinsically linked to their specific three-dimensional structure. Therefore, synthetic strategies that selectively produce a single desired isomer are of utmost importance. This involves controlling the chirality at stereocenters and the geometry (E/Z) and position of the double bonds.

Asymmetric synthesis is crucial when the target molecule contains chiral centers, leading to the existence of enantiomers. While many common this compound pheromones are defined by the geometry of their double bonds rather than chirality at the alcohol-bearing carbon, certain analogues and more complex structures necessitate enantioselective approaches. solubilityofthings.com Asymmetric synthesis aims to produce one enantiomer in preference to the other. uniurb.itslideshare.net

General strategies applicable to the synthesis of chiral alcohols like this compound enantiomers include:

Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure starting materials from nature, such as amino acids or sugars. uniurb.it For instance, a synthesis could start with a chiral building block like (S)-2-methyl-1-butanol to set the stereochemistry early in the sequence.

Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily attached to the non-chiral starting material to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

Asymmetric Catalysis: A small amount of a chiral catalyst (e.g., a metal complex with a chiral ligand or an enzyme) is used to create a chiral product from a prochiral substrate. solubilityofthings.com For example, the Noyori asymmetric hydrogen transfer reduction can convert an achiral ketone into a chiral alcohol with high enantioselectivity, a method used in the synthesis of related natural products. nsf.gov Lipase-catalyzed kinetic resolution is another powerful tool, where an enzyme selectively acylates one enantiomer of a racemic alcohol, allowing for the separation of the two enantiomers. researchgate.net

The synthesis of both enantiomers of point-fluorinated eldanolide, an analogue of an insect sex pheromone, demonstrates the application of these principles. researchgate.net Similarly, the absolute configuration of the pheromone of the dermestid beetle, a methyl-branched hexadecen-1-ol, was determined through enantioselective synthesis starting from a chiral precursor. jst.go.jp

The E/Z (trans/cis) configuration of the double bonds is a critical determinant of biological activity in most this compound pheromones. sci-hub.se Chemists have developed a robust toolkit of reactions that provide excellent control over double bond geometry. libretexts.org

Key methods include:

Wittig Reaction and its Variants: The Wittig reaction is a cornerstone of olefin synthesis. The stereochemical outcome can be influenced by the nature of the ylide and the reaction conditions. Stabilized ylides generally favor the formation of (E)-alkenes, while non-stabilized ylides under salt-free conditions typically yield (Z)-alkenes. The Horner-Wadsworth-Emmons (HWE) modification often provides excellent E-selectivity. evitachem.com For example, the synthesis of (4E,6Z)-hexadecadien-1-ol utilizes a Wittig reaction with n-decyltriphenylphosphonium bromide to form the 6Z-double bond. researchgate.netresearchgate.netchesci.com

Reduction of Alkynes: The partial reduction of an alkyne is a powerful method for stereoselectively forming either an (E)- or (Z)-alkene.

Z-Alkene Synthesis: Catalytic hydrogenation using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead), selectively produces the (Z)-isomer.

E-Alkene Synthesis: The reduction of an alkyne with sodium or lithium metal in liquid ammonia (B1221849) at low temperatures stereoselectively yields the (E)-alkene. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions: Reactions like the Suzuki, Stille, and Sonogashira couplings are highly effective for creating C-C bonds with stereochemical control. evitachem.com For instance, (4E,6Z)-hexadeca-4,6-dien-1-ol has been synthesized via a Pd-catalyzed cross-coupling of an (E)-alkenyl halide with an alkynyl reagent. researchgate.net

MethodTypical SelectivityExample ApplicationReference
Wittig Reaction (non-stabilized ylide)Z (cis)Formation of the 6Z-double bond in (4E,6Z)-hexadecadienal synthesis. researchgate.netresearchgate.net
Horner-Wadsworth-Emmons ReactionE (trans)Used to create conjugated diene structures with high stereochemical purity. evitachem.com
Alkyne Reduction (Lindlar's Catalyst)Z (cis)Partial hydrogenation of diynic intermediates to form Z,E isomers.
Alkyne Reduction (Na/NH₃)E (trans)Reduction of an internal alkyne to form an E-double bond. researchgate.net
Palladium-Catalyzed Cross-CouplingRetains stereochemistry of starting vinyl partnerCoupling of (E)-1,3-dichloropropene derivative with undec-1-yne. researchgate.net

The precise placement of double bonds along the 16-carbon chain is dictated by the synthetic route and the choice of starting materials. Syntheses are designed to build the carbon skeleton in a way that places reactive functional groups at the exact positions where the double bonds are to be formed.

Control of Double Bond Geometry (E/Z Isomerism) in this compound Synthesis

Total Synthesis of Specific this compound Isomers

The complete synthesis of a specific this compound isomer from simple, commercially available precursors is known as total synthesis. These syntheses can generally be categorized as either linear or convergent.

A linear synthesis involves the sequential construction of the target molecule, where each step modifies the substrate from the previous step in a step-by-step fashion. While sometimes lengthy, this approach is straightforward and allows for the gradual buildup of complexity.

A representative linear synthesis is that of (4E,6Z)-hexadeca-4,6-dien-1-ol, a component of the persimmon fruit moth pheromone. chesci.com

Step 1: Commercially available 4-pentyn-1-ol (B147250) is protected.

Step 2: The terminal alkyne is hydroxymethylated to form a new alcohol.

Step 3: This alcohol is oxidized to an aldehyde.

Step 4: A Wittig reaction with n-decyltriphenylphosphonium bromide forms the C6-C7 (Z)-double bond and completes the carbon skeleton.

Step 5: Deprotection of the primary alcohol yields the final product, (4E,6Z)-hexadecadien-1-ol.

This route systematically builds the molecule from a C5 starting material, adding the remaining carbon chain in a key olefination step. chesci.com

The synthesis of (7Z, 11Z, 13E)-7, 11, 13-hexadecatrienal, a related pheromone, exemplifies a convergent strategy. researchgate.net A similar approach can be applied to this compound isomers. For instance, the synthesis of (4E,6Z)-hexadecadien-1-ol can be viewed convergently. researchgate.netresearchgate.net

Fragment A Synthesis: A C6 aldehyde fragment, 6-(2-Tetrahydropyranyloxy)-hex-2(E)-en-1-al, is prepared from 4-pentynol. This fragment contains the future C1-C6 portion of the molecule and the pre-formed (E)-double bond.

Fragment B Synthesis: A C10 phosphonium (B103445) ylide (n-decyltriphenylphosphonium bromide) is prepared separately. This fragment represents the C7-C16 portion of the final molecule.

Coupling: The two fragments are joined via a Wittig reaction to assemble the full C16 backbone and simultaneously create the (Z)-double bond at the C6 position. Subsequent deprotection affords the target alcohol. researchgate.netresearchgate.net

This strategy of coupling a functionalized aldehyde with a phosphonium salt is a powerful and widely used convergent method in pheromone synthesis. researchgate.net

Chemoenzymatic Synthesis Methods for this compound

Chemoenzymatic synthesis leverages the high selectivity of enzymes for specific reaction steps within a multi-step chemical process, offering significant advantages in producing stereochemically pure isomers of compounds like this compound. This approach often circumvents the need for complex protection and deprotection steps that are common in traditional organic synthesis. acs.org

Enzymes, particularly lipases, are widely employed for their ability to catalyze reactions such as esterification and hydrolysis with high chemo-, regio-, and enantioselectivity. sbq.org.br In the context of long-chain unsaturated alcohols like this compound, enzymes can be used to selectively acylate or hydrolyze esters, enabling the kinetic resolution of racemic mixtures to yield enantiomerically pure alcohols or acetates. For instance, a common method involves the transesterification of a racemic alcohol with an acyl donor, where the enzyme selectively acylates one enantiomer, allowing for the subsequent separation of the resulting ester from the unreacted alcohol enantiomer. sbq.org.br

The use of enzymes aligns with green chemistry principles by operating under mild conditions (room temperature and neutral pH) and often in aqueous media, thereby reducing energy consumption and avoiding hazardous solvents. acs.orgsbq.org.br A key benefit is the reduction of derivatives; the specificity of enzymes often makes protecting groups for other functional groups in the molecule unnecessary, which simplifies the synthetic route and reduces waste. acs.orgscispace.com While specific chemoenzymatic routes for this compound are not extensively detailed in readily available literature, the established methodologies for analogous chiral synthons and pheromones provide a clear blueprint. sbq.org.brsakura.ne.jp This includes the use of lipases for creating chiral building blocks that can then be incorporated into the final this compound structure through subsequent chemical reactions like Wittig olefinations or cross-coupling. sakura.ne.jp

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally sustainable and economically viable production methods, especially for industrial-scale applications. chesci.com The goal is to minimize waste, reduce the use of hazardous materials, and improve energy efficiency. scispace.comopcw.org

A key tool for evaluating the environmental performance of a synthesis is the use of green chemistry metrics. researchgate.net These metrics quantify the efficiency of a reaction beyond simple percentage yield. For a multi-step synthesis of (4E,6Z)-Hexadecadien-1-ol and its derivatives, metrics such as Atom Economy (AE), Carbon Efficiency (CE), Reaction Mass Efficiency (RME), and Mass Intensity (MI) can be calculated to assess its "greenness." chesci.com

Atom Economy (AE): Measures the proportion of reactant atoms that are incorporated into the desired product. acs.org

Reaction Mass Efficiency (RME): Considers the ratio of the mass of the final product to the total mass of reactants. chesci.com

Carbon Efficiency (CE): Indicates the percentage of carbon from the reactants that ends up in the product. chesci.com

Mass Intensity (MI): Represents the total mass used in a process (solvents, reagents, etc.) divided by the mass of the product. An ideal value approaches 1. chesci.com

One reported stereoselective synthesis of (4E,6Z)-Hexadecadien-1-ol demonstrated a greener approach, with calculated metrics indicating a move toward sustainability. chesci.com

Green MetricDescriptionIdeal ValueExample Finding for Pheromone Synthesis
Atom Economy (AE)(MW of Product / MW of all Reactants) x 100100%A high AE indicates that most atoms from the reactants are in the final product.
Reaction Mass Efficiency (RME)(Mass of Product / Mass of all Reactants) x 100100%Reflects the efficiency considering stoichiometry and yield.
Carbon Efficiency (CE)(Amount of Carbon in Product / Total Carbon in Reactants) x 100100%Tracks the conservation of carbon throughout the synthesis.
Mass Intensity (MI)Total Mass in Process / Mass of Product~1A comprehensive metric including solvents and workup materials.

This synthesis, while utilizing traditional solvents like dichloromethane, represents a step forward by quantifying its environmental impact and aiming for stereochemical purity, which reduces the waste associated with producing incorrect isomers. chesci.com

Catalysis is a fundamental pillar of green chemistry, offering pathways to reactions with higher efficiency, greater selectivity, and lower energy consumption. acs.orgappliedcatalysts.com In the synthesis of this compound, catalysts are essential for controlling the stereochemistry of the double bonds, which is critical for its biological activity.

Recent research focuses on developing catalysts that are not only effective but also environmentally benign. appliedcatalysts.com This includes:

Heterogeneous Catalysts: Solid catalysts like zeolites, clays, or metal oxides (e.g., MgO/SiO₂, sulfated zirconia) are preferred as they can be easily separated from the reaction mixture and recycled, minimizing waste. itmedicalteam.plmdpi.comescholarship.org For instance, MgO/SiO₂ formulations have proven effective in related bio-alkene syntheses. mdpi.com

Biocatalysts: As discussed in the chemoenzymatic section, enzymes are highly selective catalysts that operate under mild conditions. acs.org

Advanced Homogeneous Catalysts: While traditional homogeneous catalysts can be difficult to separate, modern developments focus on catalysts that are highly active at low loadings, such as iridium or palladium complexes used in coupling and hydrogenation reactions. escholarship.orgacs.org For example, Pd-catalyzed reactions like Sonogashira or Stille coupling offer efficient ways to construct the carbon skeleton. acs.org

In a documented synthesis of (4E,6Z)-Hexadecadien-1-ol, reagents such as Pyridinium (B92312) Chlorochromate (PCC) for oxidation and 4-toluenesulphonic acid (PTSA) for deprotection were used. chesci.com While effective, a key goal in sustainable catalyst development is to replace such stoichiometric reagents with catalytic alternatives to reduce waste. acs.org For example, TEMPO-mediated oxidations represent a greener catalytic alternative to chromium-based reagents like PCC. wordpress.com

A major source of waste in the chemical industry is the use of volatile organic solvents (VOCs), which can be toxic and environmentally harmful. ias.ac.inijrpr.com Green chemistry promotes the reduction or elimination of these solvents.

Strategies for achieving this include:

Solvent-Free Reactions: Reactions can sometimes be carried out by simply grinding or heating the solid reactants together. itmedicalteam.plias.ac.in This approach reduces pollution, simplifies experimental procedures, and can sometimes lead to different product selectivities compared to solution-phase reactions. ias.ac.in

Use of Benign Solvents: When a solvent is necessary, greener alternatives are sought. Water is a highly desirable solvent due to its non-toxic and non-flammable nature. researchgate.net Other benign options include ethanol (B145695) or supercritical fluids like CO₂. opcw.org A synthesis of a related compound successfully used an alkaline water-ethanol system, demonstrating the feasibility of replacing hazardous solvents. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation can accelerate reaction rates, often reducing the need for high temperatures and solvents. ijrpr.com

Catalyst Development for Sustainable this compound Production

Novel Precursors and Reaction Mechanistic Studies in this compound Formation

The development of efficient synthetic routes to this compound relies on the selection of strategic precursors and a deep understanding of the reaction mechanisms that control the formation and stereochemistry of the double bonds.

A notable synthesis of (4E,6Z)-Hexadeca-4,6-dien-1-ol starts from the commercially available 4-pentyn-1-ol. chesci.comresearchgate.net The reaction mechanism involves several key transformations:

Protection: The hydroxyl group of the precursor is protected, often as a tetrahydropyranyl (THP) ether, to prevent it from interfering in subsequent steps. researchgate.net

Formation of the (E)-Double Bond: The (4E) double bond can be stereoselectively formed through methods like the hydroxymethylation of a terminal alkyne. researchgate.net

Formation of the (Z)-Double Bond via Wittig Reaction: A crucial step is the Wittig reaction, which is widely used for creating carbon-carbon double bonds with high stereocontrol. To form the (6Z) double bond, an appropriate aldehyde is reacted with a phosphonium ylide (Wittig reagent). The use of specific conditions (e.g., salt-free ylides) favors the formation of the Z-isomer. chesci.comresearchgate.net

Deprotection: The final step involves the removal of the protecting group (e.g., using an acid catalyst like PTSA) to reveal the primary alcohol functionality of this compound. chesci.com

Alternative and novel approaches are continuously being explored. For instance, the use of 1,5-diyne intermediates followed by partial hydrogenation offers a flexible route to related polyunsaturated alcohols. Similarly, cross-coupling reactions, such as the Sonogashira coupling of terminal alkynes with vinyl halides, provide powerful and convergent methods for constructing the diene system with high stereochemical control.

Target Compound IsomerKey Precursor(s)Key Reaction/MechanismReference
(4E,6Z)-Hexadecadien-1-ol4-Pentyn-1-ol, n-decyltriphenylphosphonium bromideWittig reaction for (Z)-double bond formation chesci.comresearchgate.net
(11Z,13E)-Hexadecadien-1-ol11-bromoundecanol, (E)-2-pentenalWittig reaction between a phosphonium salt and an aldehyde researchgate.net
(4E,6E,10Z)-Hexadecatrien-1-ol(E)-5-bromopent-4-en-1-ol, alkyne partnerSonogashira coupling and stereoselective hydrogenation
(3E,6Z,9Z)-Nonadecatetraene (related structure)(3Z,6Z)-3,6-hexadecadien-1-olTEMPO-mediated oxidation followed by homologation wordpress.com

Enzymatic Elucidation of Biosynthetic Routes to this compound

The conversion of basic fatty acids into the specific chemical structure of this compound is accomplished through a multi-step enzymatic pathway. This pathway primarily involves the action of desaturases, which introduce double bonds, and reductases, which modify the functional group.

The journey to this compound begins with common saturated fatty acids synthesized de novo. In most moth species, pheromone production starts with the ubiquitous synthesis of palmitate (a C16 fatty acid) or stearate (B1226849) (a C18 fatty acid). pnas.orgiastate.edu For this compound, which is a C16 alcohol, the direct precursor is typically palmitate (hexadecanoic acid). pnas.orgpnas.orgnih.govoup.com

In the silkworm moth, Bombyx mori, the biosynthesis of its primary pheromone component, (E,Z)-10,12-hexadecadien-1-ol (bombykol), initiates with acetyl-CoA derived palmitate. pnas.orgnih.govpnas.org Studies using labeled precursors, such as [16-¹⁴C]Hexadecanoic acid, have confirmed its direct incorporation into the final bombykol structure, as well as into proposed intermediates like (Z)-11-hexadecenoic acid. oup.com While many moth pheromones are derived from precursors that undergo chain-shortening (β-oxidation), the biosynthesis of C16 pheromones like this compound often proceeds directly from the C16 palmitate backbone without such modifications. pnas.orgpnas.orgslu.se

In some cases, dietary fatty acids can also serve as precursors. For instance, studies on the biosynthesis of (7Z,10Z)-7,10-hexadecadienal have shown that linoleic acid (a C18 di-unsaturated fatty acid) is a direct precursor, which is then chain-shortened to a C16 intermediate. semanticscholar.orgnih.gov This highlights that while de novo synthesis from palmitate is a primary route, pathways involving modification of other fatty acids also exist.

Following the formation of the initial saturated fatty acid chain, a series of highly specific enzymes—desaturases and reductases—catalyze the final steps to produce this compound.

Desaturases: These enzymes are responsible for introducing double bonds at specific positions and with specific stereochemistry (Z or E) into the fatty acyl-CoA chain. nih.govuochb.cz In the case of bombykol, biosynthesis involves two sequential desaturation steps performed by a single, remarkable bifunctional desaturase. pnas.orgnih.gov This enzyme first introduces a Z11 double bond into palmitate to form (Z)-11-hexadecenoic acid. pnas.org Subsequently, the same enzyme catalyzes a unique Δ10,12-desaturation, converting the mono-unsaturated intermediate into the conjugated diene system of (E,Z)-10,12-hexadecadienoic acid. pnas.orgnih.gov Other moth species utilize different desaturases to create different isomers. For example, the biosynthesis of (Z,E)-9,12-tetradecadienyl acetate (B1210297) involves a Δ12 desaturase that acts on a C14 precursor. iastate.edu

Reductases: The final step in the formation of the alcohol is the reduction of the fatty acyl-CoA precursor. This reaction is catalyzed by a fatty-acyl CoA reductase (FAR). pnas.orguochb.czoup.com These enzymes convert the carboxyl group of the fatty acyl precursor into a primary alcohol. researchgate.net In B. mori, a specific pheromone gland-specific FAR (pgFAR) reduces the (E,Z)-10,12-hexadecadienoyl-CoA intermediate to produce bombykol. pnas.orgpnas.orgplos.org Functional expression of this enzyme in yeast confirmed its ability to convert the precursor acid into the final alcohol, which elicited mating behavior in male moths. pnas.orgresearchgate.net FARs often exhibit broad substrate specificity, meaning they can act on various fatty acyl chains, but the final product ratio is influenced by the available precursor pool in the gland. pnas.orgplos.org

Table 1: Key Enzymes in this compound Biosynthesis

Enzyme Class Specific Enzyme Example Organism Function Reference(s)
Desaturase B. mori Desat1 Bombyx mori Bifunctional; performs both Z11 desaturation of palmitate and subsequent Δ10,12-desaturation to form the conjugated diene precursor of bombykol. geneticsmr.org, nih.gov, pnas.org
Fatty-Acyl Reductase (FAR) B. mori pgFAR Bombyx mori Reduces (E,Z)-10,12-hexadecadienoyl-CoA to (E,Z)-10,12-hexadecadien-1-ol (bombykol). plos.org, pnas.org, nih.gov
Fatty-Acyl Reductase (FAR) Yponomeuta pgFAR Yponomeuta spp. Reduces various C14 and C16 acyl precursors to produce a complex pheromone blend including C16 alcohols. pnas.org

Fatty Acid Precursors and Chain Elongation Mechanisms Leading to this compound

Genetic and Molecular Basis of this compound Biosynthesis

The production of this compound is underpinned by the expression of specific genes encoding the necessary biosynthetic enzymes. The regulation of these genes ensures that pheromone production is timed correctly with the insect's reproductive cycle.

The genes responsible for this compound biosynthesis have been identified through molecular cloning and functional characterization, primarily from moth pheromone glands. pnas.org

Desaturase Genes: In Bombyx mori, three cDNAs encoding desaturase family members were cloned from the pheromone gland. pnas.orgnih.gov Transcript analysis revealed that one gene, desat1, is the only one prominently expressed during pheromone production (pheromonogenesis). pnas.orgnih.gov Functional assays confirmed that the protein product of B. mori Desat1 possesses both the Z11 and Δ10,12 desaturation activities required for bombykol synthesis. nih.govgeneticsmr.org

Reductase Genes: The gene encoding the pheromone gland-specific FAR in B. mori was identified and cloned. pnas.org Northern blot analysis showed that its transcripts were specifically expressed in the pheromone gland, with expression beginning one day before adult eclosion. pnas.orgresearchgate.net Similarly, in small ermine moths (Yponomeuta spp.), homology-based cloning led to the identification of multiple FAR transcripts. One of these, a pgFAR ortholog, was found to be expressed exclusively in the female pheromone gland tissue, confirming its role in pheromone biosynthesis. pnas.org Functional expression of these genes in yeast is a common method to confirm their enzymatic activity and substrate range. pnas.orgresearchgate.net

Table 2: Identified Genes in this compound Biosynthesis

Gene Name Encoded Protein Organism Method of Identification Key Finding Reference(s)
B. mori desat1 Bifunctional Δ11/Δ10,12-desaturase Bombyx mori cDNA cloning, RT-PCR, functional expression The single desaturase responsible for the two desaturation steps in bombykol synthesis. geneticsmr.org, nih.gov, pnas.org
B. mori pgFAR Pheromone gland fatty-acyl reductase Bombyx mori cDNA cloning, Northern blot, functional expression Specifically expressed in the pheromone gland and reduces the diene precursor to bombykol. researchgate.net, pnas.org
Yev-pgFAR Pheromone gland fatty-acyl reductase Yponomeuta evonymellus Homology-based cloning, functional expression A single pgFAR with a broad substrate range is critical for producing a multicomponent pheromone blend. pnas.org

The expression of pheromone biosynthesis genes is tightly controlled to coincide with female sexual maturity and optimal mating times. This regulation occurs at both the transcriptional and hormonal levels.

In many moth species, pheromone production is controlled by a neurohormone called Pheromone Biosynthesis Activating Neuropeptide (PBAN). pnas.orgresearchgate.netuva.nl PBAN is released in a circadian pattern and binds to its receptor on pheromone gland cells, initiating a signal cascade that up-regulates key biosynthetic enzymes, including the reductase system. pnas.orgbard-isus.com In B. mori, PBAN has been shown to activate the FAR responsible for bombykol production. pnas.org

Transcriptional regulation is also evident. In Yponomeuta evonymellus, the pgFAR gene shows significant transcriptional up-regulation in sexually mature females. pnas.org Furthermore, its mRNA levels exhibit a 24-hour cyclical fluctuation, peaking during the scotophase (dark period) which is the typical time for pheromone production and release. pnas.org This suggests that the gene's expression is controlled by both developmental cues and the insect's internal circadian clock, which is often entrained by the light-dark cycle. pnas.orgoup.com

Gene Identification and Expression Profiling Related to this compound Production

Compartmentalization and Localization of this compound Biosynthetic Processes

The synthesis of this compound is not only temporally regulated but also spatially organized within specific cells and subcellular compartments. The entire process is largely confined to a specialized pheromone gland, typically located in the terminal abdominal segments of the female moth. iastate.edupnas.orgresearchgate.net

Within the cells of this gland, the different enzymatic steps are localized to specific organelles:

Fatty Acid Synthesis: The initial de novo synthesis of palmitate occurs in the cytoplasm.

Desaturation: The desaturase enzymes are integral membrane proteins located in the endoplasmic reticulum. nih.govgeneticsmr.org

Reduction: The final reduction step, catalyzed by FARs, is reported to occur on the cytosolic side of the peroxisomal membrane. pnas.org

Precursor Storage: Pheromone precursor fatty acids are not always immediately used. They can be stored in significant amounts within the pheromone gland, primarily in the form of triacylglycerols inside lipid droplets. researchgate.net These stored fats can be hydrolyzed to release precursor acids, which can then enter the biosynthetic pathway, providing a secondary pool of precursors in addition to those synthesized de novo. researchgate.net

This compartmentalization allows for the efficient and controlled production of the final pheromone components, ensuring that the complex biochemical pathway proceeds in an orderly fashion.

In Vitro and In Vivo Biosynthetic Pathway Reconstitution Studies for this compound

The elucidation of the biosynthetic pathway of this compound, a key component of insect pheromones like bombykol, has been significantly advanced through reconstitution studies. These experiments, conducted both in vitro (in a controlled laboratory environment) and in vivo (within a living organism), have allowed researchers to functionally characterize the enzymes and regulatory mechanisms involved in its production.

In Vitro Reconstitution Studies

In vitro studies have been instrumental in dissecting the sequential steps of this compound biosynthesis and identifying key regulatory points. A significant model for this research is the silkmoth, Bombyx mori, which produces (10E,12Z)-10,12-hexadecadien-1-ol, commonly known as bombykol. oup.comtandfonline.com

Research involving the pheromone glands of female B. mori has demonstrated that the biosynthesis of bombykol from acetyl-CoA involves four primary steps: the creation of a hexadecanoic acid (palmitate) moiety, a Δ11-desaturation, a Δ10,12-desaturation to form the conjugated diene system, and a final reduction of the resulting acyl group to the alcohol. oup.comtandfonline.comjst.go.jp

To pinpoint the regulatory control within this pathway, in vitro experiments were conducted using pheromone glands from decapitated female moths. These glands were incubated with various ¹⁴C-labeled precursors. The study aimed to determine which step was accelerated by the pheromone biosynthesis activating neuropeptide (PBAN), a neurohormone that governs this process. oup.comtandfonline.com The results showed that the initial three steps—fatty acid synthesis and the two desaturation reactions—proceeded regardless of whether the glands were treated with synthetic PBAN. However, the final reduction step, converting (10E,12Z)-10,12-hexadecadienoic acid to bombykol, occurred only in the glands treated with PBAN. oup.comtandfonline.com This finding conclusively demonstrated that the primary regulatory role of PBAN in bombykol biosynthesis is the activation of the terminal reduction of the fatty acyl precursor. tandfonline.comjst.go.jp

Table 1: In Vitro Analysis of PBAN-Regulated Bombykol Biosynthesis in Bombyx mori Pheromone Glands

Labeled PrecursorConditionRadioactivity Incorporated into BombykolKey Finding
¹⁴C-Sodium Acetate- PBANNegligibleThe complete pathway is not active without PBAN. oup.comtandfonline.com
¹⁴C-Sodium Acetate+ PBANSignificantPBAN activates the overall biosynthetic pathway. oup.comtandfonline.com
¹⁴C-Hexadecanoic Acid- PBANNegligibleThe pathway is blocked at a late stage without PBAN. oup.comtandfonline.com
¹⁴C-(Z)-11-Hexadecenoic Acid- PBANNegligibleThe pathway is blocked at a late stage without PBAN. oup.comtandfonline.com
¹⁴C-(10E,12Z)-10,12-Hexadecadienoic Acid- PBANNegligibleThe final reduction step is inactive without PBAN. oup.comtandfonline.com
¹⁴C-(10E,12Z)-10,12-Hexadecadienoic Acid+ PBANSignificantThe reduction of the acyl group is the PBAN-regulated step. oup.comtandfonline.comjst.go.jp

In Vivo Reconstitution Studies

In vivo reconstitution, often termed heterologous expression, involves transferring the genetic machinery for a biosynthetic pathway from its native organism into a different host. This approach serves as a powerful tool for gene function validation and for developing sustainable, bio-based production platforms for valuable molecules like insect pheromones. nih.govbiorxiv.org Plants and yeast have emerged as promising chassis organisms for producing this compound and other related pheromone components. nih.govukri.orgresearchgate.net

One notable example is the engineering of the plant Nicotiana benthamiana to produce lepidopteran sex pheromones. nih.govbiorxiv.org In these studies, genes encoding the key enzymes of the biosynthetic pathway, such as fatty acyl desaturases (FADs) and fatty acyl reductases (FARs), are introduced into the plant. google.compnas.org Researchers have successfully demonstrated that by expressing the appropriate combination of genes, the plant's native fatty acid metabolism can be rerouted to produce specific pheromone precursors, including C16 alcohols. nih.govresearchgate.net

These in vivo systems also allow for pathway engineering and optimization. Studies have shown that the yield of the final pheromone product can be significantly influenced by controlling the timing and level of gene expression. nih.govbiorxiv.org The use of synthetic regulatory elements, such as inducible promoters, allows for fine-tuned control over the biosynthetic pathway, which can help improve yields and avoid potential toxicity to the host organism from the accumulation of intermediate compounds. nih.gov For instance, altering the position of each gene within a multi-gene construct has been shown to affect relative expression levels and, consequently, the final ratio of pheromone components produced. biorxiv.org

Similarly, engineered yeast cell factories have been developed to produce unsaturated fatty alcohols that are pheromone components or their immediate precursors. researchgate.net Biosynthetic pathways have been reconstructed in the oleaginous yeast Yarrowia lipolytica to produce compounds like (Z)-hexadec-11-en-1-ol. researchgate.net This involves expressing heterologous desaturases and reductases and further metabolically engineering the yeast to enhance production by, for example, downregulating competing pathways like storage lipid accumulation. researchgate.net

Table 2: Components for In Vivo Reconstitution of C16 Pheromone Biosynthesis in Heterologous Hosts

ComponentFunctionExample Gene/Enzyme SourceHost Organism Example
Fatty Acyl Desaturase (FAD)Introduces double bonds at specific positions in the fatty acyl chain. nih.govgeneticsmr.orgBombyx mori, Spodoptera exigua google.comnih.govNicotiana benthamiana, Yarrowia lipolytica nih.govresearchgate.net
Fatty Acyl Reductase (FAR)Reduces the fatty acyl precursor to the corresponding fatty alcohol. pnas.orgBombyx mori, Helicoverpa zea pnas.orgnih.govNicotiana benthamiana, Yarrowia lipolytica nih.govresearchgate.net
Acetyltransferase (AT)Converts the fatty alcohol to an acetate ester (for acetate pheromones). researchgate.netYeast (e.g., ATF1) researchgate.netNicotiana benthamiana researchgate.net
Synthetic Promoters/Regulatory ElementsControl the timing and level of expression of the introduced genes. nih.govCopper-inducible systems, dCas9-based activators nih.govbiorxiv.orgNicotiana benthamiana nih.gov

Biological Roles and Mechanistic Investigations of Hexadecadien 1 Ol

Semio-chemical Functions of Hexadecadien-1-ol Isomers

Semio-chemicals are signaling chemicals that mediate interactions between organisms. This compound isomers serve diverse functions within this classification, acting as pheromones, kairomones, and allomones, thereby influencing the behavior and physiology of a wide range of species.

Pheromonal Communication in Insect Species Mediated by this compound

Pheromones are chemical substances released by an animal that affect the behavior or physiology of others of its own species. nih.govcore.ac.uk Several isomers of this compound are well-documented as potent sex pheromones in various insect species, primarily moths (Lepidoptera). iobc-wprs.orgrutgers.eduusda.gov These compounds are typically released by females to attract males for mating, often over long distances. frontiersin.orgnih.gov The specific stereochemistry of the double bonds and the composition of the pheromone blend are often crucial for species-specific recognition. core.ac.uk

For instance, (10E, 12Z)-hexadecadien-1-ol, famously known as bombykol (B110295), is the primary sex pheromone of the female silkworm moth, Bombyx mori. iobc-wprs.orgrutgers.edunih.gov Its identification by Butenandt and his team in 1959 was a landmark in chemical ecology. rutgers.edu The male moth exhibits a characteristic mating dance upon detection of even minute quantities of bombykol. iobc-wprs.org

Other isomers also play significant roles. The navel orangeworm moth, Amyelois transitella, utilizes (11Z, 13Z)-hexadecadien-1-ol as a sex pheromone to attract males. medchemexpress.com In the case of the Australian gum leaf skeletoniser, Uraba lugens, a blend of (10E, 12Z)-hexadecadien-1-yl acetate (B1210297) and (10E, 12Z)-hexadecadien-1-ol is necessary to attract males. researchgate.net Similarly, "gossyplure," a 1:1 mixture of (Z,Z)- and (Z,E)-7,11-hexadecadien-1-ol acetate, is the sex pheromone of the pink bollworm, Pectinophora gossypiella. nih.govthegoodscentscompany.com

The table below summarizes the pheromonal function of various this compound isomers in different insect species.

IsomerSpeciesCommon NameFunction
(10E, 12Z)-Hexadecadien-1-ol (Bombykol)Bombyx moriSilkworm mothFemale sex pheromone, attracts males. iobc-wprs.orgrutgers.edu
(11Z, 13Z)-Hexadecadien-1-olAmyelois transitellaNavel orangeworm mothFemale sex pheromone, attracts males. medchemexpress.com
(10E, 12Z)-Hexadecadien-1-olUraba lugensAustralian gum leaf skeletoniserComponent of female sex pheromone blend. researchgate.net
(Z,E)-7,11-Hexadecadien-1-ol acetate & (Z,Z)-7,11-Hexadecadien-1-ol acetate (Gossyplure)Pectinophora gossypiellaPink bollwormFemale sex pheromone blend. nih.gov
(Z,E)-7,11-Hexadecadien-1-ol acetateCadra cautella, Spodoptera exiguaAlmond moth, Beet armywormSynthetic sex pheromone attractant. medchemexpress.com

Role of this compound in Plant-Insect Communication Systems

The interaction between plants and insects is often mediated by a complex bouquet of volatile organic compounds released by the plants. These volatiles can act as synomones, benefiting both the plant (e.g., by attracting pollinators) and the insect (e.g., by providing a food source). agriarticles.com While some this compound derivatives have been identified in plant extracts, their specific role in plant-insect communication is an area of ongoing research. evitachem.comcymitquimica.com For instance, 7,11-Hexadecadien-1-yl Acetate is a fatty acid component found in the seed of Akebia trifoliata. cymitquimica.com

Plants can also release specific volatile blends in response to herbivory, which can attract natural enemies of the herbivores. While the provided information does not explicitly link this compound to such herbivore-induced plant volatiles, the general mechanisms of plant-insect communication involve a wide array of chemical compounds.

Molecular Mechanisms of this compound Chemoreception and Signal Transduction

The remarkable sensitivity and specificity of insect olfaction are rooted in the molecular machinery responsible for detecting and processing chemical signals like this compound. nih.gov This process begins with the binding of the pheromone to specific receptors on the antennae and culminates in a neural signal being sent to the brain.

Olfactory Receptor Binding and Activation Studies for this compound

The detection of this compound and its derivatives begins in the hair-like sensilla on the insect's antennae. frontiersin.org Odorant-binding proteins (OBPs) are soluble proteins found in the sensillum lymph that are thought to bind to hydrophobic odorants like this compound and transport them to the olfactory receptors (ORs) located on the dendritic membrane of olfactory receptor neurons (ORNs). researchgate.netnih.govnih.gov

In the silkworm moth, Bombyx mori, several OBPs, including pheromone-binding proteins (PBPs) and general odorant-binding proteins (GOBPs), have been identified. nih.govnih.gov Studies have shown that BmorPBP1 and BmorGOBP2 can bind to the sex pheromone bombykol. nih.govnih.gov Interestingly, BmorGOBP2 can discriminate between bombykol and its corresponding aldehyde, bombykal (B13413), while BmorPBP1 binds to both equally well. nih.govnih.gov

The olfactory receptors themselves are transmembrane proteins that exhibit high specificity for their respective ligands. For example, in Bombyx mori, the receptor BmOR1 is specifically tuned to detect bombykol, ((E,Z)-10,12-hexadecadien-1-ol). pnas.orgresearchgate.net The interaction between the pheromone and its specific receptor is the critical step that initiates the signal transduction cascade. The binding of the pheromone to the receptor is thought to induce a conformational change in the receptor protein, triggering downstream signaling events.

The table below details some of the key proteins involved in the chemoreception of this compound isomers.

ProteinSpeciesLigandFunction
BmorPBP1Bombyx mori(10E, 12Z)-Hexadecadien-1-ol (Bombykol)Pheromone-binding protein, transports pheromone to receptor. nih.govnih.gov
BmorGOBP2Bombyx mori(10E, 12Z)-Hexadecadien-1-ol (Bombykol)General odorant-binding protein, binds and transports pheromone. nih.govnih.gov
BmOR1Bombyx mori(10E, 12Z)-Hexadecadien-1-ol (Bombykol)Olfactory receptor, specifically recognizes bombykol. pnas.orgresearchgate.net
LstiGOBP2Loxostege sticticalistrans-11-tetradecen-1-yl acetateGeneral odorant-binding protein with high affinity for the main pheromone component. plos.org

Downstream Signaling Cascades Initiated by this compound

Upon binding of this compound to its cognate olfactory receptor, a series of intracellular events, known as a signal transduction cascade, is initiated, ultimately leading to the generation of an electrical signal. frontiersin.org In insects, there is evidence for both ionotropic and metabotropic signaling mechanisms in olfaction. nih.govcore.ac.uk

In the ionotropic model, the olfactory receptor is part of a ligand-gated ion channel complex, often in conjunction with a co-receptor called Orco. frontiersin.org The binding of the pheromone directly opens the ion channel, leading to a rapid influx of cations and depolarization of the neuron. core.ac.uknih.gov

In the metabotropic model, the olfactory receptor functions as a G-protein coupled receptor (GPCR). frontiersin.org The binding of the pheromone activates the GPCR, which in turn activates a G-protein. This initiates a second messenger cascade, which can involve molecules like cyclic AMP (cAMP) or inositol (B14025) trisphosphate (IP3). nih.gov This cascade ultimately leads to the opening of ion channels and the generation of a receptor potential. There is evidence suggesting that pheromone signaling in some moths may involve G-protein-mediated pathways. frontiersin.orgresearchgate.net For instance, in Bombyx mori, the binding of bombykol to its receptor BmOR-1 can lead to the activation of a Gq-mediated signaling cascade. researchgate.net

The electrical signal generated in the olfactory receptor neuron is then transmitted as a series of action potentials along the axon to the antennal lobe of the insect's brain for further processing. frontiersin.org The specific pattern of neural activity in the antennal lobe allows the insect to identify the pheromone and initiate the appropriate behavioral response, such as flying upwind to locate a potential mate. core.ac.uk

Neuroethological Responses to this compound Stimulation

This compound isomers are crucial semiochemicals, primarily functioning as sex pheromones in numerous moth species. The neuroethological responses to these compounds are highly specific and trigger stereotyped behaviors essential for mating. When released by a female moth, molecules of this compound are detected by specialized olfactory receptor neurons (ORNs) located in the antennae of male moths. pnas.orgresearchgate.net This detection initiates a signaling cascade that results in specific behavioral patterns.

A classic example is the response of the male silkworm moth, Bombyx mori, to its primary pheromone component, (10E, 12Z)-hexadecadien-1-ol, also known as bombykol. nih.govelifesciences.org Upon detection of even minute quantities of bombykol, male moths exhibit a characteristic "flutter dance" or zigzagging flight pattern. elifesciences.org This upwind flight is a programmed motor response to locate the female. elifesciences.orgbioone.org Studies have shown that this behavior is directly linked to the stimulation of specific olfactory receptors, such as BmOR1 in B. mori, which is finely tuned to bombykol. researchgate.net

The response is not merely a simple activation but involves complex neural processing. In some species, a blend of isomers is necessary to elicit the full behavioral repertoire. For instance, in the navel orangeworm, Amyelois transitella, a mixture including (11Z,13Z)-hexadecadien-1-ol is part of the pheromone blend that attracts males. ebi.ac.ukgoogle.com The presence of other isomers can either enhance or inhibit the response. For example, in B. mori, while bombykol is the primary attractant, another component, bombykal ((10E,12Z)-hexadecadienal), can inhibit the mating dance, suggesting a complex interplay of signals. researchgate.net

Electrophysiological studies, such as electroantennography (EAG), have been instrumental in quantifying the neural response to different isomers of this compound. pnas.org These studies consistently show that the specific isomer composition of a species' pheromone elicits the strongest antennal response. pnas.org This high degree of specificity at the sensory neuron level ensures that males are primarily attracted to conspecific females, thus maintaining reproductive isolation. The neural signals from the antennae are then processed in the antennal lobe of the insect brain, leading to the activation of motor pathways that control flight and courtship behaviors. researchgate.netbioone.org

Structure-Activity Relationship (SAR) Studies for this compound Biological Effects

The biological activity of this compound as a pheromone is intrinsically linked to its molecular structure. Structure-activity relationship (SAR) studies have been pivotal in understanding how modifications to the molecule affect its interaction with olfactory receptors and, consequently, the behavioral response of the insect.

The position and geometric configuration (Z or E) of the double bonds in the this compound chain are the most critical factors determining its biological activity.

Positional Isomers : Shifting the location of the conjugated diene system along the carbon chain can dramatically reduce or eliminate pheromonal activity. For example, in the silkworm moth, B. mori, the natural pheromone is (10E,12Z)-hexadecadien-1-ol. An analog where the double bonds are shifted to the 8,10-position, (8E,10Z)-hexadecadien-1-ol, shows minimal activation of the specific olfactory receptor BmorOR1. plos.org This indicates that the spatial relationship between the unsaturated diene system and the terminal alcohol group is crucial for receptor binding. plos.org

Geometric Isomers : The stereochemistry of the double bonds (cis/trans or Z/E) is paramount for receptor recognition. The natural pheromone of B. mori, the (10E,12Z)-isomer, is at least 10^10^ times more active than its other three geometric isomers ((10E,12E), (10Z,12E), and (10Z,12Z)). nih.gov While the (10E,12E)-isomer can elicit a marginal response at very high concentrations, this is likely due to incidental stimulation of the bombykol receptor (BmOR1), not a specific receptor for the EE isomer. researchgate.net This high degree of stereospecificity is a common feature among moth pheromones and serves as a key mechanism for species recognition.

**Table 1: Effect of Double Bond Configuration on Behavioral Response in *Bombyx mori***

Isomer of this compound Relative Behavioral Activity
(10E, 12Z) Very High
(10E, 12E) Very Low
(10Z, 12E) Inactive
(10Z, 12Z) Inactive

This table illustrates the high specificity of the behavioral response to the natural pheromone isomer.

Modifications to the carbon chain length and the terminal functional group also significantly impact the biological activity of this compound.

Chain Length : The C16 backbone is a common motif in moth pheromones, and deviations from this length often lead to a loss of activity. slu.seresearchgate.net While some flexibility exists, significant changes are generally not tolerated. For instance, in the silkworm moth, an analog shortened by two carbons at the omega end elicited a response similar to or slightly higher than bombykol, but elongating the chain rendered the molecule inactive. researchgate.net This suggests an optimal chain length for fitting into the binding pocket of the olfactory receptor.

Functional Group : The terminal hydroxyl (-OH) group is a key feature of this compound. Its modification into other functional groups, such as an acetate (-OAc) or an aldehyde (-CHO), creates different classes of pheromones that are recognized by different olfactory receptors. frontiersin.org For example, while B. mori uses the alcohol (bombykol), the corresponding aldehyde (bombykal) is also detected but by a different receptor (BmOR3) and acts as a behavioral antagonist. The conversion of the alcohol to an acetate, as seen in (Z,E)-7,11-Hexadecadien-1-yl acetate, results in a pheromone for entirely different species, like the pink bollworm. This demonstrates that the functional group is a primary determinant of pheromone identity and specificity. frontiersin.org

Table 2: Influence of Functional Group on Pheromone Specificity

Compound Functional Group Primary Target Species
(10E, 12Z)-Hexadecadien-1-ol Alcohol Bombyx mori (Silkworm Moth)
(10E, 12Z)-Hexadecadienal Aldehyde Bombyx mori (as antagonist)
(11Z, 13Z)-Hexadecadien-1-ol Alcohol Amyelois transitella (Navel Orangeworm)
(Z,E)-7,11-Hexadecadien-1-yl acetate Acetate Pectinophora gossypiella (Pink Bollworm)

This table highlights how changes in the functional group lead to different pheromones targeting different insect species.

Advanced Analytical Methodologies for Research on Hexadecadien 1 Ol

Chromatographic Techniques for Hexadecadien-1-ol Isomer Separation and Quantification

Chromatography is a cornerstone for the separation of complex mixtures, and various chromatographic techniques are employed to isolate and quantify the different isomers of this compound. ijpsjournal.com The choice of method depends on the specific analytical challenge, such as the separation of geometric isomers or the resolution of enantiomers.

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. nih.gov It combines the superior separation capabilities of gas chromatography with the sensitive and specific detection provided by mass spectrometry. In GC, the different isomers of this compound are separated based on their boiling points and interactions with the stationary phase of the GC column. As the separated isomers elute from the column, they enter the mass spectrometer, where they are ionized, and the resulting fragments are detected.

The fragmentation patterns observed in the mass spectrum are characteristic of the molecule's structure, allowing for the identification of the specific this compound isomers present in a sample. researchgate.net For instance, in the analysis of pheromone gland extracts of the persimmon fruit moth, GC-MS was used to identify (4E,6Z)-hexadeca-4,6-dien-1-ol. researchgate.netresearchgate.net The mass spectra of the alcohol and its acetate (B1210297) derivative both showed a characteristic base peak at m/z 79. researchgate.netresearchgate.net This technique is also invaluable for determining the isomeric purity of synthetic this compound standards. researchgate.netchesci.com For example, GC-MS analysis of synthetic bombykol (B110295), (10E,12Z)-hexadecadien-1-ol, can reveal trace amounts of its corresponding aldehyde, bombykal (B13413). plos.org

Table 1: GC-MS Parameters for this compound Analysis

Parameter Typical Value/Condition
Column Type Polar capillary column (e.g., DB-WAX, DB-23) researchgate.net
Column Dimensions 30 m x 0.25 mm ID x 0.25 µm film thickness
Carrier Gas Helium ijsr.netresearchgate.net
Flow Rate ~1 mL/min ijsr.netresearchgate.net
Injection Mode Split or splitless
Temperature Program e.g., 50°C to 250°C at 10°C/min
Ionization Mode Electron Impact (EI) at 70 eV researchgate.netscispace.com
Mass Analyzer Quadrupole or Time-of-Flight (TOF) nih.gov

| Detection Range | m/z 50-600 nih.gov |

This table presents typical parameters and may vary depending on the specific isomers and analytical instrument.

High-performance liquid chromatography (HPLC) is another essential technique for the analysis of this compound, particularly for the separation of isomers that are difficult to resolve by GC or for preparative scale purification. wikipedia.orgoxfordindices.comresearchgate.net HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. wikipedia.orgshimadzu.com

A significant application of HPLC in this compound research is the separation of geometric isomers. For instance, preparative HPLC has been successfully used to separate the four geometric isomers of 4,6-hexadecadienyl compounds, which were synthesized to serve as authentic standards for determining the configuration of natural pheromones. researchgate.net The choice of the stationary phase, often silica (B1680970) gel, and the mobile phase, typically a mixture of non-polar and polar solvents, is crucial for achieving effective separation. researchgate.net HPLC is also employed in the purification of synthetic intermediates and final products of this compound, ensuring high-purity standards for biological assays and other research. researchgate.net

Table 2: HPLC Conditions for this compound Isomer Separation

Parameter Typical Condition
Column Silica gel researchgate.net
Mobile Phase Hexane (B92381)/Isopropanol (B130326) mixtures
Detection UV at 235 nm for conjugated dienes aocs.org
Mode Normal Phase

| Application | Preparative separation of geometric isomers researchgate.net |

This table provides an example of HPLC conditions and can be adapted for specific analytical needs.

Many biologically active forms of this compound are chiral, meaning they exist as non-superimposable mirror images called enantiomers. gcms.cz These enantiomers can have vastly different biological activities. Chiral chromatography is a specialized form of chromatography designed to separate these enantiomers. gcms.czsigmaaldrich.com This is typically achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. csfarmacie.cz

For the analysis of this compound, chiral HPLC is a common approach. For example, a Chiralcel OD-H column with a mobile phase of hexane and isopropanol has been used to quantify the isomer ratios of (Z,E)-7,11-hexadecadien-1-yl acetate. Chiral GC columns, often containing derivatized cyclodextrins, are also utilized for the enantiomeric separation of volatile chiral compounds. gcms.cz The ability to resolve and quantify enantiomers is critical for understanding the stereospecificity of pheromone receptors and for the synthesis of chirally pure, biologically active compounds. mdpi.com

High-Performance Liquid Chromatography (HPLC) Applications for this compound Analysis

Spectroscopic Approaches for this compound Structural Elucidation and Confirmation

Spectroscopic techniques provide detailed information about the molecular structure of this compound isomers, complementing the separation data obtained from chromatography. These methods are essential for confirming the identity of isolated or synthesized compounds and for determining their precise stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules, including the stereochemistry of this compound isomers. msu.eduuwm.edu Both ¹H and ¹³C NMR are used to provide a detailed picture of the molecule's carbon-hydrogen framework.

Table 3: Representative ¹H NMR Chemical Shifts for this compound Derivatives

Proton Type Chemical Shift (δ, ppm)
Olefinic Protons (C=C-H) 5.35 - 6.28 scispace.com
Methylene protons adjacent to hydroxyl (CH₂-OH) ~3.62 scispace.com

Note: Chemical shifts are approximate and can vary based on the specific isomer and solvent used.

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are used to identify the functional groups present in a molecule. photothermal.comkurouskilab.com IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. mt.com Raman spectroscopy, on the other hand, measures the inelastic scattering of light. photothermal.com

For this compound, IR spectroscopy is particularly useful for identifying the hydroxyl (-OH) group, which shows a characteristic broad absorption band in the region of 3200-3600 cm⁻¹. pressbooks.pub The presence of carbon-carbon double bonds (C=C) can be identified by stretching vibrations around 1650 cm⁻¹. The C-H stretching vibrations of the alkene and alkane parts of the molecule also appear in characteristic regions of the IR spectrum. researchgate.net If the alcohol is derivatized as an acetate, a strong carbonyl (C=O) stretch will be observed around 1740-1745 cm⁻¹. While IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and can provide complementary information about the carbon backbone. mt.comresearchgate.net

Table 4: Key IR Absorption Frequencies for this compound and its Acetate Derivative

Functional Group Characteristic Absorption (cm⁻¹)
O-H stretch (alcohol) 3200-3600 (broad) pressbooks.pub
C=O stretch (acetate) 1740-1745
C=C stretch (alkene) ~1650
C-H stretch (alkene) 3000-3100

This table provides general ranges for IR absorptions.

Advanced Mass Spectrometry Techniques for this compound (e.g., tandem MS, ion mobility MS)

Standard Gas Chromatography-Mass Spectrometry (GC-MS) is a foundational technique for identifying this compound. However, to resolve structural ambiguities, particularly for differentiating isomers and gaining deeper structural insights, more advanced mass spectrometry techniques are employed.

Tandem Mass Spectrometry (MS/MS): Tandem MS, or MS/MS, is instrumental in the structural characterization of this compound and its derivatives. This technique involves multiple stages of mass analysis, where a specific ion (the precursor ion) is selected and then fragmented to produce product ions. The resulting fragmentation pattern provides a structural fingerprint of the molecule. For long-chain unsaturated alcohols like this compound, MS/MS can help locate the position of double bonds, which is often difficult with conventional electron ionization mass spectra alone.

In studies of insect pheromones, GC-MS/MS is used to confirm the identity of trace amounts of compounds in complex extracts. For instance, research on the silkmoth Bombyx mori utilized tandem MS to confirm the identity of the immediate pheromone precursor, Δ10,12-hexadecadienoate, by analyzing its characteristic fragmentation. pnas.org The fragmentation data is compared against synthetic standards and library data to ensure accurate identification. mdpi.com The process typically involves identifying quasi-molecular ions and then analyzing the fragment ions generated through collision-induced dissociation (CID) to infer the structure. mdpi.com

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): Ion Mobility Spectrometry (IMS) coupled with mass spectrometry is an advanced technique that adds another dimension of separation based on the size, shape, and charge of an ion. copernicus.org Gas-phase ions are passed through a drift tube filled with a buffer gas under a weak electric field. Their drift time is measured, which corresponds to their ion mobility. This mobility is sensitive to the ion's collision cross-section (CCS), a property related to its three-dimensional structure.

For a molecule like this compound, which has numerous geometric isomers (e.g., E,E; E,Z; Z,E; Z,Z at various positions), IMS-MS is particularly powerful. While isomers have the same mass and often similar chromatographic retention times, their different shapes can result in distinct drift times, allowing for their separation and individual analysis. copernicus.orgrsc.org This technique is crucial for resolving complex mixtures of pheromone isomers that cannot be separated by chromatography alone. Research in atmospheric chemistry has demonstrated the power of IMS-MS to separate and identify isomeric species in complex organic aerosol samples, a principle directly applicable to the analysis of this compound isomers in environmental or biological samples. copernicus.org

A summary of these advanced mass spectrometry techniques is presented below.

TechniquePrincipleApplication for this compoundKey Advantages
Tandem MS (MS/MS) Involves multiple stages of mass analysis (ion selection, fragmentation, fragment analysis) to generate detailed structural information. pnas.orgmdpi.comElucidation of double bond positions and confirmation of isomeric structures in complex mixtures like pheromone gland extracts. pnas.orgProvides detailed structural fingerprints, high specificity, and sensitivity.
Ion Mobility MS (IMS-MS) Separates ions based on their size, shape, and charge (collision cross-section) in the gas phase prior to mass analysis. copernicus.orgrsc.orgSeparation of geometric isomers (e.g., E,Z vs. Z,Z) that are often indistinguishable by mass or chromatography alone.Adds a dimension of separation based on molecular structure, enabling isomer resolution.

Sample Preparation and Extraction Methodologies for this compound in Research Matrices

The selection of an appropriate sample preparation and extraction method is paramount for the reliable analysis of this compound, as its recovery and purity depend heavily on the technique and the nature of the research matrix (e.g., insect tissues, plant material). The goal is to efficiently isolate the target analyte while minimizing matrix interference and degradation.

Solvent-Assisted Extraction (SAE): Solvent-assisted extraction is the most common approach due to its simplicity and versatility. nih.gov The choice of solvent is critical and is based on polarity. For this compound, a relatively nonpolar compound, solvents like hexane are frequently used. csic.esgoogle.com However, studies often test a range of solvents to optimize extraction yield. For example, research on Senna siamea stembark used ethanol (B145695), methanol (B129727), and distilled water, finding that ethanolic extracts contained (Z,Z)-10,12-Hexadecadien-1-ol acetate. iiardjournals.org Similarly, studies on plant seeds and insect powders have employed solvents of varying polarities, including n-hexane, methanol, ethanol, and mixtures like n-hexane:chloroform. csic.esnih.gov

Common SAE methods include:

Maceration: Soaking the sample material in a solvent for an extended period. ijhmcr.com

Soxhlet Extraction: A continuous extraction method using a specialized apparatus that cycles fresh solvent over the sample, often used for extracting compounds from solid matrices like seeds. jmchemsci.comnrfhh.com

Ultrasonic-Assisted Extraction (UAE): Using ultrasonic waves to disrupt cell walls and enhance solvent penetration, often resulting in shorter extraction times and higher efficiency. nih.govcsic.es

Supercritical Fluid Extraction (SFE): A more advanced and environmentally friendly technique is supercritical fluid extraction, which typically uses carbon dioxide (CO2) above its critical temperature and pressure. nih.gov Supercritical CO2 has properties between a gas and a liquid, allowing it to penetrate samples like a gas while having the solvating power of a liquid. It is highly effective for extracting nonpolar compounds like this compound. A key advantage is that the CO2 can be easily removed by returning it to its gaseous state, leaving a solvent-free extract. nih.gov

The table below summarizes various extraction methods used for this compound and related compounds from different research matrices.

Extraction MethodSolvent(s)Research MatrixKey Findings / Reference
Maceration 70% EthanolEclipta alba (L.)Effective for obtaining crude extracts for GC-MS analysis. ijhmcr.com
Soxhlet Extraction n-Hexane, EthanolNigella sativa seeds, Ziziphus spina-christi leavesStandard method for extracting fixed oils and phytochemicals. jmchemsci.comnrfhh.com
Solid-Liquid Extraction n-Hexane, MethanolBenincasa hispida seeds, Tenebrio molitorn-Hexane was effective for defatting, while methanol extracted polar compounds. csic.esnih.gov
Ultrasonic-Assisted Extraction Ethanol, MethanolHermetia illucens, Tenebrio molitorA rapid method used to extract compounds with solvents of varying polarities. csic.es
Supercritical Fluid Extraction Carbon Dioxide (CO2)General Volatile SemiochemicalsAn efficient and "green" alternative to organic solvents for extracting volatile compounds. nih.gov

Development of Novel Biosensors and Chemo-sensors for this compound Detection

The real-time detection of volatile organic compounds (VOCs) like this compound is a significant area of research, with applications in pest monitoring, food quality control, and environmental analysis. While specific sensors for this compound are not widely commercialized, the principles developed for detecting other long-chain alcohols and pheromones are directly applicable.

Biosensors: Biosensors utilize a biological recognition element (e.g., an enzyme, antibody, or receptor) coupled to a transducer to generate a detectable signal upon binding to the target analyte.

Odorant-Binding Protein (OBP) Based Sensors: In insects, OBPs bind to pheromones and transport them to olfactory receptors. This natural mechanism is being harnessed to create highly sensitive and selective biosensors. nih.gov An impedimetric biosensor using pig OBP has been developed for detecting VOCs related to food spoilage, such as 1-octen-3-ol (B46169) and hexanal. nih.gov This platform could be adapted using insect-specific OBPs to detect this compound.

Enzyme-Based Sensors: These sensors use enzymes that catalyze a reaction with the target alcohol. For instance, alcohol oxidase can be used in a reaction that produces hydrogen peroxide, which can then be detected electrochemically or optically. nih.govtum.de While many are developed for short-chain alcohols like ethanol, the principle can be extended to longer-chain alcohols, though reactivity may decrease with increasing chain length. nih.govrsc.org

Cell-Based Biosensors: Whole cells, such as insect cells engineered to express specific olfactory receptors, can be used as the sensing element. These "bio-electronic noses" can provide a response to a specific pheromone or a blend of compounds. researchmap.jp

Chemosensors: Chemosensors use synthetic receptors or materials that interact with the analyte, causing a change in a physical property, such as color (colorimetric) or light emission (fluorescent).

Fluorescent Chemosensors: These sensors are designed with molecules (fluorophores) that change their fluorescence properties upon binding to an analyte. Research has shown that macrocyclic or "open-tube" shaped molecules can be synthesized to selectively bind lipids and long-chain alcohols through hydrophobic interactions, resulting in a detectable change in fluorescence. umsystem.edu The selectivity can be tuned by altering the size and shape of the sensor's binding cavity.

Nanomaterial-Based Sensors: Materials like platinum nanoparticles, graphene, and metal-organic frameworks (MOFs) are being explored for alcohol detection. rsc.orgacs.org A sensor using platinum nanoparticles on a graphene field-effect transistor (PtNP-GFET) showed excellent performance for detecting long-chain alcohols like 1-heptanol (B7768884) at elevated temperatures. acs.org The mechanism involves the catalytic dehydrogenation of the alcohol on the platinum surface, which alters the electrical properties of the graphene transducer. Such a system holds promise for detecting this compound.

The development of these sensor technologies is advancing rapidly, aiming to replace laborious and costly chromatographic methods with portable, rapid, and sensitive devices for in-field analysis. nih.govmdpi.com

Sensor TypeRecognition Element / MaterialPrinciple of DetectionPotential for this compound
Impedimetric Biosensor Odorant-Binding Proteins (OBPs)Binding of the analyte to the OBP changes the electrical impedance of the sensor surface. nih.govHigh potential, as insect-specific OBPs for this compound can be used for high selectivity.
Fluorescent Biosensor Alcohol Oxidase EnzymeThe enzymatic reaction with the alcohol produces H2O2, which triggers a fluorescent probe. tum.deFeasible, but enzyme specificity and reactivity towards long-chain diols need to be optimized.
Fluorescent Chemosensor Synthetic MacrocyclesHost-guest interaction between the sensor molecule and the long-chain alcohol causes a change in fluorescence. umsystem.eduPromising, as the sensor's cavity can be designed for shape-selective binding of specific isomers.
Nanomaterial Chemosensor Platinum Nanoparticles (PtNPs) on GrapheneCatalytic dehydrogenation of the alcohol on the PtNP surface leads to a measurable change in the graphene's conductivity. acs.orgHigh potential for sensitive detection of long-chain alcohols, including this compound.

Derivatization, Functionalization, and Material Science Applications of Hexadecadien 1 Ol

Chemical Modification and Derivatization of Hexadecadien-1-ol for Research Purposes

The unique structure of this compound allows for a range of chemical modifications, making it a valuable tool in synthetic chemistry. ontosight.ai These modifications are crucial for creating derivatives with specific properties or for use as intermediates in larger synthetic pathways. evitachem.com

The primary alcohol group of this compound readily undergoes esterification and etherification. These reactions are fundamental in converting the hydroxyl group into other functional groups, thereby altering the molecule's physical and chemical properties.

Esterification: This process involves reacting this compound with a carboxylic acid or its derivative, typically in the presence of an acid catalyst, to form an ester. scienceprojects.org For instance, acetylation, the reaction with acetic anhydride (B1165640) or acetyl chloride, is a common esterification method. chesci.com This reaction is often used to synthesize acetate (B1210297) esters, which are significant as insect pheromones. evitachem.com The stability of the resulting acetate group makes these derivatives useful intermediates in organic synthesis. evitachem.com Research has shown that (4E,6Z)-4,6-Hexadecadien-1-ol can be converted to its acetate by treatment with acetyl chloride and pyridine (B92270) in dichloromethane. chesci.com

Etherification: The synthesis of ethers from this compound can be achieved through various methods, such as the Williamson ether synthesis. This involves deprotonating the alcohol to form an alkoxide, which then reacts with an alkyl halide. These reactions allow for the introduction of a wide range of alkyl or aryl groups, modifying the molecule's steric and electronic properties.

A summary of representative esterification and etherification reactions is presented in the table below.

Reaction TypeReagentsProductSignificance
AcetylationAcetic Anhydride/PyridineHexadecadienyl acetatePheromone synthesis, synthetic intermediate evitachem.comchesci.com
General EsterificationCarboxylic Acid/Acid CatalystHexadecadienyl esterModification of properties scienceprojects.org
Williamson Ether SynthesisBase, Alkyl HalideHexadecadienyl etherIntroduction of various functional groups

The hydroxyl group and the double bonds of this compound are susceptible to oxidation and reduction, leading to a variety of functionalized products.

Oxidation: The primary alcohol can be oxidized to form the corresponding aldehyde (hexadecadienal) or further to a carboxylic acid (hexadecadienoic acid). Common oxidizing agents for the conversion to an aldehyde include pyridinium (B92312) chlorochromate (PCC). chesci.com For example, (4E,6Z)-4,6-Hexadecadien-1-ol can be oxidized to (4E,6Z)-4,6-Hexadecadienal using PCC and sodium acetate in dichloromethane. chesci.com In some biological systems, it has been suggested that (Z)-11-hexadecen-1-ol can be oxidized to (Z)-11-hexadecenoic acid, which then enters a biosynthetic pathway. sakura.ne.jp

Reduction: The double bonds within the hexadecadienyl chain can be reduced to single bonds through catalytic hydrogenation. This transformation converts the unsaturated alcohol into a saturated one, altering its structure and properties. For instance, the reduction of (Z,E)-7,11-Hexadecadien-1-yl acetate can produce hexadecan-1-yl acetate.

The following table outlines key oxidation and reduction reactions.

Reaction TypeReagent/ConditionsStarting Material IsomerProduct
OxidationPyridinium Chlorochromate (PCC)(4E,6Z)-Hexadecadien-1-ol(4E,6Z)-Hexadecadienal chesci.com
OxidationGeneral Oxidizing Agent(Z,E)-7,11-Hexadecadien-1-yl acetateHexadecadienoic acid
ReductionCatalytic Hydrogenation(Z,E)-7,11-Hexadecadien-1-yl acetateHexadecan-1-yl acetate

The double bonds in this compound are reactive sites for the addition of halogens and hydroxyl groups.

Halogenation: This reaction involves the addition of halogens (e.g., Br₂, Cl₂) across the double bonds. brainly.com This process can lead to di- or tetra-halogenated derivatives, which can serve as intermediates for further synthetic transformations. brainly.comlibretexts.org

Hydroxylation: Dihydroxylation is the conversion of an alkene to a vicinal diol. wikipedia.org This can be achieved using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄). wikipedia.org This reaction introduces two new hydroxyl groups, significantly increasing the polarity and functionality of the molecule. Asymmetric dihydroxylation techniques can be employed to produce chiral diols. mdpi.com

Oxidation and Reduction Pathways of this compound

Use of this compound as a Building Block in Complex Organic Synthesis

This compound and its derivatives are valuable starting materials, or building blocks, for constructing more complex organic molecules. sigmaaldrich.com Their bifunctional nature—possessing both a hydroxyl group and a diene system—allows for sequential or selective reactions to build larger molecular frameworks.

The presence of two double bonds in this compound allows it to participate in polymerization and oligomerization reactions. These processes can lead to the formation of long-chain polymers or shorter oligomers with repeating hexadecadienyl units. The properties of the resulting materials would be influenced by the stereochemistry of the double bonds and the nature of any derivatization of the hydroxyl group. While specific studies on the polymerization of this compound are not extensively detailed in the provided context, the potential for such reactions is inherent in its structure. It has been noted that acyclic monoterpene hydrocarbons and aldehydes can undergo polymerization. nrfhh.com Oligomerization, the formation of molecules consisting of a few repeating monomer units, is a known phenomenon in protein chemistry and can be influenced by a small number of mutations. nih.gov

This compound isomers are themselves bioactive molecules, primarily known as insect sex pheromones. evitachem.comusda.gov For example, Bombykol (B110295), (10E, 12Z)-10,12-hexadecadien-1-ol, is the sex pheromone of the female silkworm moth, Bombyx mori. mdpi.comdokumen.pub The synthesis of these natural products and their analogues is a significant area of research. mdpi.com

Synthetic routes to these pheromones often involve the strategic construction of the C16 backbone and the stereoselective formation of the double bonds. mdpi.comresearchgate.net For instance, the synthesis of Bombykol has been achieved through various methods, including Wittig reactions and organometallic syntheses. researchgate.net The synthesis of (11Z,13Z)-hexadecadien-1-ol has been accomplished by converting (13Z)-13-hexadecen-11-yn-1-ol to its trimethylsilyl (B98337) ether, followed by treatment with disiamylborane (B86530) and acetic acid. google.com

Furthermore, the structural motif of this compound can be incorporated into larger, more complex bioactive molecules. Its long hydrocarbon chain can impart lipophilicity, while the hydroxyl group provides a point for attachment or further functionalization. The diene system can be involved in various cycloaddition or cross-coupling reactions to build intricate molecular architectures. For example, some isomers of this compound have been identified in plant extracts with potential biological activities. ijpsr.comresearchopenworld.com

The table below lists some naturally occurring isomers and derivatives of this compound and their biological relevance.

Compound NameIsomeric FormNatural Source/Relevance
Bombykol(10E, 12Z)-10,12-Hexadecadien-1-olSex pheromone of the silkworm moth (Bombyx mori) mdpi.comusda.govdokumen.pub
(Z,E)-7,11-Hexadecadien-1-yl acetate(7Z, 11E)Sex pheromone of the Angoumois grain moth (Sitotroga cerealella) koreascience.kr
(4E,6Z)-4,6-Hexadecadien-1-ol(4E, 6Z)Sex pheromone component of the persimmon fruit moth (Stathmopoda masinissa) chesci.comresearchgate.net
Z,Z-8,10-Hexadecadien-1-ol(8Z, 10Z)Identified in Waltheria indica leaf extract ijpsr.com
E,E-10,12-Hexadecadien-1-ol acetate(10E, 10E)Identified in Pterocarpus osun heartwood researchopenworld.com

Polymerization and Oligomerization Studies Involving this compound

Development of this compound Based Materials

The utilization of renewable resources for the development of advanced materials is a cornerstone of sustainable chemistry. This compound, a long-chain fatty alcohol containing two double bonds, represents a versatile platform chemical derived from natural sources. nih.govnih.gov Its inherent functionality—a hydroxyl group and two sites of unsaturation—provides multiple avenues for chemical modification, making it an attractive candidate for the synthesis of novel monomers, polymers, and complex nanostructures. The long aliphatic chain imparts hydrophobicity and flexibility, properties that are desirable in many material science applications, from plastics to drug delivery systems. goldenagri.com.sggoogle.com

This compound as Biorenewable Monomers and Polymers

This compound serves as a prime example of a biorenewable building block for polymer synthesis, offering a potential substitute for petrochemical feedstocks. ox.ac.uk The presence of two reactive sites, the terminal alcohol and the internal double bonds, allows for its incorporation into polymeric chains through various synthetic strategies.

One of the most powerful techniques for polymerizing diene-functionalized molecules is Acyclic Diene Metathesis (ADMET) polymerization. mdpi.com This method is particularly effective for converting α,ω-dienes, which can be derived from plant oils and other bio-based chemicals, into high molecular weight unsaturated polymers. mdpi.comresearchgate.net ADMET polymerization, often catalyzed by ruthenium-based complexes like Grubbs' catalysts, proceeds efficiently to yield linear polymers with precisely placed functional groups. acs.org While direct ADMET polymerization of this compound itself is not extensively documented, the methodology has been successfully applied to a wide range of other alcohol-functionalized dienes to produce well-defined unsaturated polyalcohols. acs.org Subsequent hydrogenation of the double bonds in the polymer backbone can yield materials analogous to specialty polyolefins, such as ethylene-vinyl alcohol copolymers. acs.org

Another significant pathway involves the derivatization of the hydroxyl group of this compound to create new, polymerizable monomers. researchgate.net For instance, the alcohol can be esterified with acrylic acid or methacrylic acid to produce hexadecadien-1-yl acrylate (B77674) or methacrylate. researchgate.netresearchgate.net These acrylate-based monomers are highly valuable in polymer chemistry and can be polymerized using controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). researchgate.net ATRP allows for the synthesis of well-defined polymers with controlled molecular weights, narrow molecular weight distributions, and specific end-group functionalities. rsc.org The resulting polymers, featuring long, unsaturated aliphatic side chains derived from this compound, can exhibit interesting thermal properties and crystallinity, which can be tailored by the length and structure of the fatty alcohol used. researchgate.netrsc.org

The table below summarizes key polymerization methods applicable to long-chain diene alcohols and their derivatives.

Polymerization MethodMonomer TypeCatalyst/Initiator ExampleResulting Polymer TypeKey Research Findings
Acyclic Diene Metathesis (ADMET)Alcohol-functionalized α,ω-dienesGrubbs' Ruthenium Catalysts (e.g., RuCl₂(=CHPh)(PCy₃)₂)Unsaturated Polyalcohols / PolyestersEnables direct synthesis of linear polymers with precisely spaced hydroxyl groups; can produce high molecular weight polymers (>30,000 g/mol ). mdpi.comacs.org
Atom Transfer Radical Polymerization (ATRP)Methacrylates derived from fatty alcoholsCuCl/PMDETA/Aliquat® 336Poly(methacrylates) with fatty side chainsAllows for controlled synthesis of high molecular weight polymers with narrow molecular weight distributions; thermal properties are influenced by the side-chain length. researchgate.net
Hydroesterificative Polymerizationω-unsaturated alcoholsPalladium or Cobalt CatalystsLinear PolyestersDirectly incorporates ester groups into the polymer backbone using CO; can yield polyesters with high melting points (>70 °C). nih.gov

Self-Assembled Systems and Nanomaterials Derived from this compound

The amphiphilic nature of this compound, characterized by a hydrophilic alcohol head and a long, hydrophobic hydrocarbon tail, makes it an ideal component for the construction of self-assembled systems and nanomaterials. goldenagri.com.sg This self-assembly is driven by the tendency to minimize unfavorable interactions between the nonpolar chains and a polar solvent like water, leading to the formation of ordered structures such as micelles, vesicles, or lipid layers. nih.gov

Fatty alcohols are fundamental components in the formulation of solid lipid nanoparticles (SLNs) and lipid nanoparticles (LNPs), which are widely explored as carriers for therapeutic agents. nih.govresearchgate.net The long aliphatic chains of alcohols, including potentially this compound, contribute to forming a solid lipid matrix that can encapsulate active compounds, protect them from degradation, and control their release. researchgate.netgoogle.com The length and degree of unsaturation of the fatty alcohol chain can influence the crystallinity of the lipid matrix, which in turn affects drug loading capacity and release kinetics. researchgate.net The presence of double bonds in this compound could create a less ordered, more fluid lipid core compared to its saturated analogue, hexadecanol, potentially enhancing skin permeability for topical delivery applications. researchgate.net

Furthermore, compounds like this compound found in natural extracts can play a role in the green synthesis of metallic nanoparticles. semanticscholar.org In such processes, the bioactive compounds in the extract act as both reducing agents, converting metal ions (e.g., Au⁺) to their elemental form (Au⁰), and as capping agents that stabilize the newly formed nanoparticles and prevent them from aggregating. semanticscholar.org The alcohol functional group and potentially the double bonds of this compound could participate in the reduction and surface functionalization of these nanoparticles. This approach has been reported for producing gold nanoparticles with an average size of 5-15 nm using plant extracts containing various phytochemicals. semanticscholar.org The self-assembly properties of these alcohols can also be harnessed to create complex host-guest systems. For example, self-assembled cavities of molecules like resorcin nih.govarene can act as enzyme-like hosts to catalyze reactions such as the intramolecular hydroalkoxylation of unsaturated alcohols under mild conditions. nih.govresearchgate.net

The table below details various nanomaterials that can be developed using long-chain unsaturated alcohols.

Nanomaterial TypeMethod of PreparationRole of Unsaturated AlcoholKey Characteristics
Solid Lipid Nanoparticles (SLNs)High-Shear Homogenization (o/w)Lipid matrix componentMean diameter typically below 200 nm; enhances skin permeability and provides controlled drug release. researchgate.net
Lipid Nanoparticles (LNPs) / VesiclesSelf-assembly in aqueous mediaAmphiphilic building blockForms lipid double layers; used for encapsulating fragrances or active pharmaceutical ingredients. google.com
Gold Nanoparticles (GNPs)Green Synthesis using plant extractsReducing and Capping AgentPolydispersed, agglomerated nanoparticles with average sizes of 5-15 nm. semanticscholar.org
Nano-reactorsHost-Guest Self-AssemblySubstrateEncapsulation within a self-assembled host (e.g., resorcin nih.govarene) allows for catalyzed reactions like hydroalkoxylation. nih.govresearchgate.net

Computational and Theoretical Studies of Hexadecadien 1 Ol

Molecular Modeling and Conformational Analysis of Hexadecadien-1-ol

Molecular modeling techniques are used to represent and simulate the three-dimensional structures and dynamic behavior of this compound isomers.

The long, flexible carbon chain of this compound, punctuated by the rigidity of its double bonds, allows it to adopt a multitude of three-dimensional shapes or conformations. Energy minimization and conformational sampling are computational techniques used to identify the most stable, low-energy conformations.

Energy minimization algorithms, such as steepest descent and conjugate gradient, are employed to find the nearest local energy minimum on the potential energy surface of a starting conformation. To explore the full conformational space and find the global energy minimum, conformational sampling methods are necessary. These can include systematic searches, random sampling (like Monte Carlo methods), or molecular dynamics simulations.

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed view of the dynamic behavior of this compound, including its flexibility, conformational changes, and interactions with its environment, such as solvent molecules or biological membranes.

The typical workflow for an MD simulation involves several key steps:

System Preparation : Defining the initial coordinates of the molecule, often from a minimized structure, and placing it in a simulation box, which is then filled with solvent molecules (e.g., water).

Energy Minimization : The initial system, including the solute and solvent, is energy-minimized to remove any steric clashes or unfavorable geometries.

Equilibration : The system is gradually heated to the desired temperature and then equilibrated at the desired pressure. During this phase, restraints are often applied to the solute to allow the solvent to relax around it.

Production Simulation : Once the system is equilibrated, the restraints are removed, and the simulation is run for a set period to collect data on the molecule's trajectory.

MD simulations have been used to investigate how long-chain unsaturated alcohols interact with their surroundings. For example, simulations on related triene alcohols suggest that the combination of rigid and flexible segments in the molecule can facilitate simultaneous membrane anchoring and interactions with receptors. In the context of corrosion inhibition, MD simulations have been employed to visualize the adsorption of inhibitor molecules onto metal surfaces, such as iron, providing insights into the formation of a protective film. pcbiochemres.com Similarly, studies on other plant-derived compounds have used MD simulations to assess the stability of ligand-protein complexes by analyzing residue fluctuations and displacements. researchgate.net

Energy Minimization and Conformational Sampling of this compound

Quantum Chemical Calculations for this compound Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic properties of this compound, providing deep insights into its structure, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of atoms and molecules. It is particularly valuable for studying reaction mechanisms, predicting reactivity, and understanding chemical processes like adsorption.

Several studies have utilized DFT to explore the properties of this compound isomers in the context of corrosion inhibition. In one such study, DFT calculations were performed on 10,12-Hexadecadien-1-ol to understand its interaction with an aluminum surface. isca.meresearchgate.net The results indicated that this molecule had a high potential for adsorption, effectively forming a protective layer to prevent corrosion. isca.meresearchgate.net

Another theoretical study on plant extracts containing (E,E)-10,12-hexadecadien-1-ol as a potential corrosion inhibitor for aluminum also employed DFT. chemrj.org This research calculated various quantum chemical parameters to correlate the molecule's electronic structure with its inhibition efficiency. chemrj.org These parameters help elucidate the mechanism of interaction, such as the transfer of electrons from the inhibitor molecule to the metal surface. chemrj.org

Key parameters calculated in these DFT studies include:

E(HOMO) : Energy of the Highest Occupied Molecular Orbital. Higher values indicate a greater tendency to donate electrons.

E(LUMO) : Energy of the Lowest Unoccupied Molecular Orbital. Lower values suggest a greater ability to accept electrons.

Energy Gap (ΔE) : The difference between E(LUMO) and E(HOMO). A smaller gap often implies higher reactivity.

Fraction of Electrons Transferred (ΔN) : Indicates the tendency of a molecule to donate electrons to a metal surface. pcbiochemres.comchemrj.org

Table 1: Quantum Chemical Parameters for Corrosion Inhibitor Molecules (Illustrative)
MoleculeE(HOMO) (eV)E(LUMO) (eV)Energy Gap (ΔE) (eV)Inhibition Efficiency (%)
(E,E)-10,12-hexadecadien-1-ol-5.89-0.545.35Data not specified in source
9,12-octadecadienyl chloride-6.19-0.815.38Data not specified in source

Illustrative data based on findings for Striga hermonthica extracts. chemrj.org

Quantum chemical methods can predict various spectroscopic properties, which is invaluable for identifying and characterizing different isomers of this compound.

Infrared (IR) Spectroscopy : IR spectra are characterized by absorptions corresponding to molecular vibrations. For an alcohol like this compound, key predicted (and experimentally observed) features include a strong, broad O-H stretching absorption around 3300-3600 cm⁻¹ and a C-O stretching absorption near 1050 cm⁻¹. pressbooks.pub Alkene C=C stretching absorptions are expected around 1650 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR spectroscopy is a powerful tool for structure elucidation.

¹H NMR : Calculations can predict the chemical shifts (δ) of protons. For this compound, protons on the carbon bearing the hydroxyl group (-CH₂OH) would appear deshielded, typically in the 3.4-4.5 ppm range. pressbooks.pub The olefinic protons on the double bonds would resonate in the 5.3-5.5 ppm region, with coupling constants (J-values) characteristic of their cis (Z) or trans (E) configuration.

¹³C NMR : The chemical shifts of carbon atoms can also be predicted, aiding in the complete structural assignment.

UV-Vis Spectroscopy : For conjugated systems, like those found in some this compound isomers (e.g., 10,12-hexadecadien-1-ol), UV-Vis spectroscopy is particularly useful. Quantum calculations can predict the wavelength of maximum absorption (λmax), which corresponds to electronic transitions, typically the π → π* transition in conjugated dienes.

These predicted spectra can be compared with experimental data to confirm the identity and stereochemistry of a synthesized or isolated sample.

DFT Studies of this compound Reaction Pathways and Transition States

Ligand-Receptor Docking and Molecular Recognition Studies Involving this compound

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, e.g., this compound) when bound to a second (the receptor, e.g., a protein) to form a stable complex. jscimedcentral.com This method is crucial for understanding the biological activity of this compound isomers, particularly their role as pheromones.

The docking process involves two main steps:

Sampling : Generating a variety of possible orientations and conformations of the ligand within the receptor's binding site.

Scoring : Evaluating the "goodness-of-fit" for each pose using a scoring function, which estimates the binding affinity. jscimedcentral.com

Significant research has been conducted on the interaction between various this compound isomers and insect odorant-binding proteins (OBPs). For example, the crystal structure of the general odorant-binding protein 2 from the silkworm Bombyx mori (BmorGOBP2) has been solved in complex with (8E,10Z)-hexadecadien-1-ol . bbk.ac.ukrcsb.org

X-ray crystallography revealed the precise binding mode of the ligand. bbk.ac.ukrcsb.org Docking simulations complement this by explaining the energetics and specific interactions. In the BmorGOBP2 complex, the (8E,10Z)-hexadecadien-1-ol molecule is bound within a hydrophobic pocket, and its hydroxyl group forms a crucial hydrogen bond with the side chain of an Arginine residue (Arg110). bbk.ac.ukrcsb.org This contrasts with how the main pheromone component, bombykol (B110295), binds to a different protein (BmorPBP1), where it hydrogen-bonds to a Serine residue (Ser56). bbk.ac.uk These studies highlight the specificity of molecular recognition, where both the ligand's shape and the receptor's architecture dictate the binding.

In another in silico study, the (7Z,11Z)-acetate form of 7,11-Hexadecadien-1-ol was docked against bacterial protein targets to investigate its potential antibacterial activity. researchgate.net Such studies calculate the binding affinity (often expressed in kcal/mol) to rank potential inhibitors. researchgate.net

Table 2: Examples of Molecular Docking Studies with this compound Isomers
This compound Isomer/DerivativeReceptor ProteinKey FindingSource
(8E,10Z)-hexadecadien-1-olBmorGOBP2 (Odorant Binding Protein)Ligand binds in a hydrophobic pocket; hydroxyl group H-bonds with Arg110. bbk.ac.ukrcsb.org
(11Z,13E)-hexadecadien-1-olOlfactory ReceptorsShows lower receptor binding affinity compared to the (Z,Z) isomer.
7,11-Hexadecadien-1-ol, acetate (B1210297), (7Z,11Z)-Enoyl-acyl-carrier-protein reductase (FabI)Docking simulations performed to assess potential antibacterial activity. researchgate.net
6,11-hexadecadien-1-olMRSA resistance-related proteinsScreened for binding affinity against bacterial proteins. researchgate.net

QSAR (Quantitative Structure-Activity Relationship) Modeling of this compound Biological Effects

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov The fundamental principle of QSAR is that the variations in the biological activity of a series of compounds are correlated with changes in their molecular features, which can be quantified by physicochemical, electronic, or steric properties known as molecular descriptors. nih.govnih.gov By developing a robust QSAR model, it becomes possible to predict the activity of new, untested compounds, thereby guiding the synthesis of more potent analogues and reducing the number of molecules that need to be synthesized and tested. nih.govnih.gov

In the context of this compound, a compound class critical to insect chemical communication, QSAR modeling can provide significant insights into the structural requirements for pheromonal activity. researchgate.net The biological effect of interest is typically the activation of specific olfactory receptors in male moths, which triggers a behavioral response. nih.govresearchgate.net

Detailed Research Findings

While comprehensive QSAR models specifically for this compound are not extensively published, the foundational structure-activity relationship (SAR) data required for such models have been meticulously established through electrophysiological and receptor-level studies. A landmark study on the sex pheromone receptor of the silkworm moth, Bombyx mori (BmorOR1), provides a clear example of the data that underpins QSAR analysis. researchgate.netresearchgate.net This research systematically evaluated how modifications to the structure of the natural pheromone, (10E,12Z)-hexadecadien-1-ol (bombykol), affect receptor activation. researchgate.net

Stereochemistry and Receptor Response: The stereochemistry of the conjugated diene system is paramount for biological activity. The BmorOR1 receptor shows high selectivity, responding strongly only to the natural (10E,12Z)-isomer. Other geometric isomers elicit very weak to no response, highlighting the precise fit required within the receptor's binding pocket. researchgate.netresearchgate.net

Table 1: Effect of Bombykol Stereoisomers on BmorOR1 Receptor Response
Compound NameIsomer ConfigurationRelative Receptor Current (%)
(10E,12Z)-Hexadecadien-1-ol10E, 12Z (Natural)100
(10Z,12E)-Hexadecadien-1-ol10Z, 12E~5
(10Z,12Z)-Hexadecadien-1-ol10Z, 12Z~2
(10E,12E)-Hexadecadien-1-ol10E, 12E0

Data adapted from structure-activity studies on BmorOR1-expressing oocytes. researchgate.netresearchgate.net The response to the natural isomer is set to 100% for comparison.

Table 2: Biological Activity of this compound Analogues with Varied Structures
Compound NameStructural ModificationRelative Receptor Current (%)
(10E,12Z)-Hexadecadien-1-olReference (Bombykol)100
(10E,12Z)-Octadecadien-1-olChain Elongation (C18)0
(10E,12Z)-Tetradecadien-1-olChain Shortening (C14)~105
(8E,10Z)-Hexadecadien-1-olShifted Diene PositionMinimal
(10E,12Z)-Hexadecadien-4-yn-1-olAdded Triple Bond (Reduced Flexibility)Moderate
(4Z,10E,12Z)-Hexadecatrien-1-olAdded Double Bond (Reduced Flexibility)Low

Data adapted from Xu et al. (2012), showing responses of BmorOR1-expressing oocytes relative to bombykol. researchgate.net

These SAR findings provide the quantitative data necessary for building a QSAR model. The biological activity (e.g., relative receptor current) would serve as the dependent variable, while calculated molecular descriptors for each analogue would be the independent variables.

Example of QSAR in Pheromone Research: While a specific 3D-QSAR model for this compound is not prominently detailed in the literature, a highly relevant example exists for analogues of (Z)-5-decenyl acetate, a pheromone component of the turnip moth, Agrotis segetum. nih.govcambridge.org In that study, researchers used techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) to build 3D-QSAR models from a dataset of 49 analogues. nih.gov These models generate three-dimensional contour maps that visualize the regions around the molecule where specific properties are predicted to increase or decrease biological activity. mdpi.comnih.gov For instance, the maps might indicate areas where bulky (steric) groups are favored or disfavored, or where positive or negative electrostatic potential enhances receptor binding. nih.gov Although this particular study did not lead directly to the invention of new, more potent semiochemicals, it demonstrated the methodology's potential and highlighted the need for greater structural diversity in the training set to uncover unexpected structure-activity relationships. nih.gov

A QSAR model for this compound would similarly involve:

Data Collection: Assembling a dataset of this compound analogues with measured biological activities (e.g., the data in Tables 1 and 2).

Descriptor Calculation: Computing various molecular descriptors for each analogue, such as steric parameters (e.g., molecular volume), electronic parameters (e.g., partial charges), and hydrophobic parameters (e.g., LogP).

Model Generation: Using statistical methods like partial least squares (PLS) to build a mathematical equation linking the descriptors to the biological activity. mdpi.com

Validation: Rigorously testing the model's predictive power using internal (e.g., leave-one-out cross-validation) and external validation sets to ensure its reliability. nih.gov

Such a model for this compound would quantify the precise structural features—such as the spatial arrangement of the diene, the flexibility of the aliphatic tail, and the electronic properties of the alcohol group—that govern its potent pheromonal effects.

Ecological and Environmental Dynamics of Hexadecadien 1 Ol

Environmental Distribution and Persistence of Hexadecadien-1-ol in Natural Ecosystems

This compound isomers are distributed in the environment primarily through biological synthesis. They have been identified as components of pheromone blends in numerous insect species, such as the silkworm moth (Bombyx mori), which produces (10E,12Z)-hexadecadien-1-ol, also known as bombykol (B110295). frontiersin.orgpnas.org Other isomers have been identified in the pheromone glands of the potato tuberworm and the persimmon fruit moth. researchgate.netscience.gov Beyond insects, these alcohols have also been detected in plants. For instance, (11Z,13Z)-hexadecadien-1-ol has been found in the fruit waxes of Chaenomeles japonica, and Z,Z-8,10-Hexadecadien-1-ol has been identified in extracts of the plant Trilepisium pachysiphon. researchgate.netresearchgate.net A significant route of entry into various ecosystems is through the application of synthetic pheromones, often in their more stable acetate (B1210297) ester form, for pest control. nih.govoup.com

Direct studies on the environmental fate of this compound are limited; however, research on its acetate ester derivatives, such as gossyplure, provides significant insights. Gossyplure, the sex pheromone of the pink bollworm, is a mixture of (Z,Z)- and (Z,E)-7,11-hexadecadien-1-ol acetate. oup.com In the environment, this acetate can undergo hydrolysis to yield the corresponding alcohol, this compound. evitachem.com

Studies on gossyplure have shown that it has a relatively short persistence in soil and water. In one study conducted at 32°C, the half-life of gossyplure in soil was calculated to be approximately one day, while its half-life in water was about seven days. oup.com The primary degradation product identified in these studies was the corresponding alcohol, 7,11-hexadecadienol, indicating that the hydrolysis of the acetate is a key step in its environmental breakdown. oup.comepa.gov Based on structure estimation methods, the acetate form is expected to be immobile in soil. nih.gov

EnvironmentCompound TestedReported Half-LifePrimary Degradation Product
SoilGossyplure ((Z,Z/Z,E)-7,11-hexadecadien-1-ol acetate)~1 day (at 32°C) oup.com7,11-Hexadecadienol oup.com
WaterGossyplure ((Z,Z/Z,E)-7,11-hexadecadien-1-ol acetate)~7 days oup.com7,11-Hexadecadienol oup.com

Volatilization is considered a significant process in the environmental fate of hexadecadienyl compounds. nih.gov Research on gossyplure applied to outdoor surfaces showed that volatilization occurred so rapidly that it was considered a more dominant process than photodegradation. epa.gov

While specific atmospheric degradation studies for this compound are not widely available, its chemical structure as a volatile organic compound (VOC) with two double bonds suggests it would be susceptible to degradation by common atmospheric oxidants. The primary pathways for its removal from the atmosphere would likely involve reactions with hydroxyl radicals (•OH) during the day and with ozone (O₃) and the nitrate (B79036) radical (NO₃) at night. These reactions would break down the molecule, preventing long-range atmospheric transport.

Soil and Water Fate Studies of this compound

Microbial and Enzymatic Biodegradation Pathways of this compound

The biodegradation of this compound is an expected environmental fate pathway, consistent with the general understanding that long-chain fatty alcohols are readily biodegradable. ebi.ac.uk

While specific microorganisms that metabolize this compound have not been extensively isolated and studied, related research provides strong evidence of microbial degradation. A study on the bioremediation of petroleum refinery effluent, which contained Z,Z-10,12-Hexadecadien-1-ol acetate, demonstrated its degradation by a fungal consortium. fudutsinma.edu.ngresearchgate.net The effective fungi identified in the consortium are listed in the table below. Additionally, the presence of related compounds in spoiled food products, such as tomatoes, points to the involvement of microbial activity in the breakdown of lipids into these alcohols. ajol.info

KingdomSpeciesSubstrate Mentioned
FungiAspergillus nigerZ,Z-10,12-Hexadecadien-1-ol acetate fudutsinma.edu.ngresearchgate.net
FungiAspergillus fumigatusZ,Z-10,12-Hexadecadien-1-ol acetate fudutsinma.edu.ngresearchgate.net
FungiAspergillus versicolorZ,Z-10,12-Hexadecadien-1-ol acetate fudutsinma.edu.ngresearchgate.net
FungiAspergillus quadrilineatusZ,Z-10,12-Hexadecadien-1-ol acetate fudutsinma.edu.ngresearchgate.net

The metabolic pathway for this compound in the environment likely follows standard routes for fatty alcohol oxidation. As established, a primary metabolite found in soil and water studies of the acetate form is this compound itself, formed through hydrolysis. oup.comepa.gov

Further degradation would likely proceed via oxidation. Enzymatic pathways within insects offer a model for this process. Odorant-degrading enzymes, such as aldehyde oxidases (AOXs), are known to catalyze the conversion of related pheromonal aldehydes (e.g., hexadecadienals) into their corresponding carboxylic acids. frontiersin.org This suggests a plausible biodegradation pathway in the environment where the alcohol is first oxidized to the aldehyde (hexadecadienal) and then further oxidized to the carboxylic acid (hexadecadienoic acid). This fatty acid can then be completely broken down through the beta-oxidation pathway.

Compound TypeGeneral StructureRole in Pathway
Hexadecadienyl AcetateR-OAcPrecursor
This compound R-OH Intermediate Metabolite
HexadecadienalR-CHOPotential Oxidized Metabolite
Hexadecadienoic AcidR-COOHPotential Oxidized Metabolite

Identification of Microorganisms Degrading this compound

Role of this compound in Ecosystem Biogeochemical Cycles

There is no evidence to suggest that this compound plays a direct or significant role in large-scale ecosystem biogeochemical cycles, such as the global carbon or nitrogen cycles. Its environmental concentrations are generally very low, stemming from its function as a trace-level signaling molecule or a minor component in plant waxes.

However, on a micro-scale, it is an active component of the carbon cycle within specific ecosystems. utk.edu Its synthesis by plants and insects represents a transformation of carbon into a complex organic molecule. pnas.orgresearchgate.net Its subsequent degradation by microorganisms in soil and water returns this carbon to the microbial biomass and, eventually, back to the atmosphere as CO₂ through respiration. fudutsinma.edu.ngresearchgate.net

The primary ecological significance of this compound lies not in its contribution to nutrient fluxes but in its role as an infochemical. By mediating insect mating behavior, these pheromones can influence the population dynamics of herbivorous insects, which can, in turn, have cascading effects on plant communities and the ecosystem's trophic structure.

Future Directions and Emerging Research Avenues for Hexadecadien 1 Ol

Advanced Bioengineering for Sustainable Production of Hexadecadien-1-ol

The conventional chemical synthesis of specific this compound isomers can be complex, costly, and environmentally taxing. Bioengineering offers a promising alternative for sustainable and scalable production. The focus is on harnessing microbial cell factories, such as the yeast Saccharomyces cerevisiae and bacteria like E. coli, to produce these valuable compounds from renewable feedstocks.

Metabolic engineering is at the forefront of this effort. Researchers have successfully engineered S. cerevisiae to produce the saturated fatty alcohol 1-hexadecanol. ebi.ac.uknih.gov These strategies involve expressing heterologous fatty acyl-CoA reductases (FARs) and manipulating native lipid metabolism pathways to channel metabolic flux towards the desired product. nih.gov For instance, overexpressing the acetyl-CoA carboxylase gene (ACC1) and knocking out regulatory genes like RPD3 have been shown to significantly boost production titers. ebi.ac.uknih.gov

Future work will adapt these "proof-of-concept" successes to the production of unsaturated this compound. This will require the introduction and optimization of specific fatty acid desaturase enzymes that can create double bonds at precise locations on the fatty acid chain, a critical step for biological activity. nih.govpnas.org The development of microbial strains capable of utilizing inexpensive feedstocks like xylose from lignocellulosic biomass is also a key research goal to enhance the economic viability of the bioproduction process. ebi.ac.uk

Table 1: Key Genetic Engineering Strategies for Fatty Alcohol Production in S. cerevisiae

Genetic Modification Target Pathway/Enzyme Outcome Reference
Expression of FAR from Tyto alba (Barn Owl) Fatty Acyl-CoA Reduction Enables conversion of fatty acyl-CoAs to fatty alcohols. nih.gov
Overexpression of Acetyl-CoA Carboxylase (ACC1) Fatty Acid Synthesis Increased precursor (acetyl-CoA) supply for fatty acid chain elongation. ebi.ac.uknih.gov
Knockout of RPD3 gene Phospholipid Metabolism Regulation Enhanced production by removing negative regulation of the INO1 gene. nih.gov
Expression of ATP-dependent citrate (B86180) lyase Cytosolic Acetyl-CoA Supply Increased availability of acetyl-CoA, a key building block. nih.gov

Integration of this compound Research with Omics Technologies (Genomics, Proteomics, Metabolomics)

The integration of "omics" technologies is set to revolutionize our understanding of how this compound and other pheromones are produced, regulated, and perceived.

Genomics: The sequencing of insect genomes, such as that of the silkworm Bombyx mori, has been instrumental in identifying the genes responsible for pheromone biosynthesis. geneticsmr.org For bombykol (B110295) ((E,Z)-10,12-hexadecadien-1-ol), a key bifunctional desaturase (desat1) was identified that catalyzes the two necessary desaturation steps to form the conjugated diene system from a palmitate precursor. nih.govpnas.orggeneticsmr.org Future genomic and transcriptomic studies will uncover the full suite of genes involved, including reductases, acetyltransferases, and their regulatory networks, in a wider range of insects. This knowledge is crucial for the bioengineering efforts described above. pnas.org

Proteomics: This technology allows for the large-scale study of proteins, providing a direct look at the enzymes and receptors in action. Proteomic analysis of pheromone glands can identify the specific enzymes present during active pheromone production. frontiersin.org Furthermore, proteomics of insect antennae can help identify the olfactory receptors that bind to specific this compound isomers, explaining the high specificity of insect communication. nih.gov Future research can use quantitative proteomics to compare protein expression under different conditions, revealing how factors like age, time of day, and hormonal signals regulate pheromone production and response. frontiersin.org

The integration of these omics fields will provide a systems-level understanding, connecting the genetic blueprint to the final chemical signal and its perception.

Development of Novel Biological Control Strategies Utilizing this compound

While this compound isomers and their derivatives are already used in integrated pest management (IPM) for monitoring and mating disruption, significant potential for innovation remains. ontosight.aiontosight.ai

Future research aims to develop more sophisticated and effective biological control strategies:

Enhanced Formulations: Creating novel dispenser technologies that provide a more stable and controlled release of the pheromone. The acetate (B1210297) form of the alcohol often shows greater environmental stability, and future research could explore other derivatives or encapsulation methods to prolong field efficacy.

Behavioral Manipulation: Most current strategies focus on attraction or confusion. However, research has shown that certain isomers or related compounds can have a strong inhibitory effect on male moth attraction. nih.gov This opens the door to developing "push-pull" strategies, where inhibitors are used to repel pests from a crop (push) while attractants lure them into traps at the field's perimeter (pull).

Synergistic Blends: Many insect pheromones are complex blends. Research has identified multi-component pheromones where this compound acts as a crucial synergist with other compounds like the corresponding aldehyde or other fatty acid derivatives. google.com Future work will focus on identifying the optimal ratios of these multi-component blends for maximum efficacy, which can be highly species-specific. researchgate.net

Integration with Other Biocontrol Agents: Pheromones can be combined with other biological control methods, such as microbial biopesticides (Bacillus thuringiensis) or the release of natural enemies. pnwhandbooks.orgbioprotectionportal.com For example, luring pests to a specific location can increase their exposure to an applied pathogen, leading to more effective population control.

Table 2: Examples of this compound Isomers in Insect Pest Management

Compound Isomer Configuration Target Pest Application Reference
Bombykol (10E, 12Z)-10,12-Hexadecadien-1-ol Silkworm moth (Bombyx mori) Model for pheromone biosynthesis research. researchgate.net nih.gov
Gossyplure (7Z, 11E)- and (7Z, 11Z)-7,11-Hexadecadien-1-yl acetate Pink Bollworm (Pectinophora gossypiella) Mating Disruption ontosight.ai
Navel Orangeworm Pheromone Component (11Z, 13Z)-11,13-Hexadecadien-1-ol Navel Orangeworm (Amyelois transitella) Synergist in attractant blends. google.comalfa-chemistry.com

Exploration of Uncharted Biological and Material Applications of this compound

The research into this compound has been overwhelmingly focused on its role as an insect pheromone. However, the unique chemical structure of a long-chain unsaturated alcohol suggests potential for a broader range of applications.

Pharmaceutical and Biomedical Research: Long-chain fatty alcohols and related molecules are known to have diverse biological activities. A tantalizing research article has mentioned 6,11-hexadecadien-1-ol in the context of research into methicillin-resistant Staphylococcus aureus (MRSA), suggesting a potential, though currently unexplored, antimicrobial application. researcher.life The presence of conjugated double bonds could also confer antioxidant properties, an avenue that has been explored for related trienols. Future screening programs could test various this compound isomers against panels of bacteria, fungi, and cancer cell lines to uncover new therapeutic leads.

Material Science: Fatty alcohols are foundational chemicals for producing a vast array of products, including surfactants, detergents, lubricants, and cosmetics. ebi.ac.ukebi.ac.uk If bioengineering can make the production of specific this compound isomers cost-effective, their unique properties could be exploited. The double bonds offer sites for polymerization or other chemical modifications, potentially leading to the creation of novel polymers, coatings, or lubricants with specific performance characteristics.

Marine Natural Products: The discovery of related polyacetylene compounds, such as (Z)-13,15-hexadecadien-2,4-diyn-1-ol, from marine organisms like corals highlights that nature's use of this chemical scaffold extends beyond terrestrial insect communication. researchgate.net These related compounds may possess unique bioactivities, and exploring the chemical diversity of marine and microbial ecosystems could yield novel this compound derivatives with valuable properties.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing and purifying Hexadecadien-1-ol isomers with high stereochemical fidelity?

  • Methodological Answer : Synthesis requires precise control of reaction conditions (e.g., temperature, catalysts) to favor specific stereoisomers. For example, olefin metathesis catalysts (e.g., Grubbs catalysts) can selectively generate (Z)- or (E)-isomers . Purification via column chromatography or preparative GC-MS is critical to isolate isomers, as even trace impurities (e.g., EE/EZ isomers) can reduce biological activity . Ensure characterization using 1H NMR^{1}\text{H NMR} and 13C NMR^{13}\text{C NMR} to confirm stereochemistry .

Q. How can gas chromatography-mass spectrometry (GC-MS) be optimized to distinguish this compound isomers in pheromone studies?

  • Methodological Answer : Use polar capillary columns (e.g., DB-WAX) to resolve isomers based on retention indices. Calibrate with synthetic standards of known configurations (ZZ, ZE, EE). For quantification, integrate peak areas and cross-validate with nuclear Overhauser effect (NOE) NMR experiments to resolve overlapping signals . Reference databases like NIST can aid in spectral matching .

Q. What experimental protocols ensure reproducibility in this compound bioactivity assays?

  • Methodological Answer : Standardize assay conditions (e.g., temperature, humidity) and use controlled-release formulations (e.g., rubber septa) for consistent pheromone emission . Include negative controls (e.g., EE isomers) to account for inhibitory effects. Document all parameters in supplementary materials to enable replication, adhering to journal guidelines for experimental rigor .

Advanced Research Questions

Q. How can contradictory data on the bioactivity of this compound isomers be systematically analyzed?

  • Methodological Answer : Conduct meta-analyses of published studies to identify variables affecting results (e.g., isomer ratios, field vs. lab conditions). Use multivariate statistics (e.g., PCA) to isolate confounding factors. For example, Bierl et al. (1974) demonstrated that EE isomers reduce attraction in gossyplure, highlighting the need for isomer-specific activity profiling . Cross-disciplinary collaboration with entomologists and chemists can resolve mechanistic contradictions .

Q. What computational strategies predict the ecological impact of this compound isomer ratios in pheromone-based pest control?

  • Methodological Answer : Molecular dynamics simulations can model isomer-receptor binding affinities in target insects (e.g., Pectinophora gossypiella). Compare results with field data to validate predictive accuracy. Use environmental fate models (e.g., OECD QSAR Toolbox) to assess non-target effects . Incorporate toxicity data from analogous compounds (e.g., dodecan-1-ol) to refine risk assessments .

Q. How do trace impurities in this compound formulations influence long-term field study outcomes?

  • Methodological Answer : Employ accelerated stability testing (e.g., 40°C/75% RH) to monitor isomer degradation. Analyze impurities via high-resolution LC-MS and correlate with bioassay efficacy declines. For example, Hummel et al. (1973) noted that even 2% EE isomer contamination reduced trap efficacy by >50% . Implement quality control protocols (e.g., ISO 17025) for batch consistency .

Methodological and Reporting Standards

Q. What are the best practices for reporting this compound synthesis and characterization in peer-reviewed journals?

  • Methodological Answer : Follow Beilstein Journal guidelines: provide step-by-step synthesis protocols, spectral data (NMR, IR, MS), and purity assessments (HPLC) in the main text. Include raw chromatograms and statistical analyses (e.g., RSD for replicates) in supplementary materials. For known compounds, cite prior CAS-registered syntheses; for novel derivatives, submit to public databases (e.g., PubChem) .

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound interactions?

  • Methodological Answer : Re-parameterize force fields in simulations using experimental data (e.g., dipole moments from DFT calculations). Validate with isothermal titration calorimetry (ITC) to measure binding thermodynamics. Transparently report limitations in the discussion section, referencing analogous studies (e.g., 3,7-dimethyl-2,6-octadien-1-ol) to contextualize findings .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.